9H-Xanthene-9-methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-xanthen-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODHGYGQZLHGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384280 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5490-92-6 | |
| Record name | 9H-Xanthene-9-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
history and discovery of 9H-Xanthene-9-methanol
An In-depth Technical Guide on the History and Discovery of 9H-Xanthene-9-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 5490-92-6), a heterocyclic compound primarily recognized for its role in synthetic organic chemistry. The document details the compound's history, which is intrinsically linked to the development of protecting group strategies in multi-step synthesis. A plausible synthetic pathway, involving the reduction of 9H-xanthene-9-carboxylic acid, is presented with a representative experimental protocol. Key physicochemical and computed properties are summarized for reference. Furthermore, this guide illustrates the logical workflow of its application as a protecting group for amines and its role in the deprotection of photolabile moieties, concepts critical in modern drug development and peptide synthesis.
Introduction and History
The history of this compound is not centered on a singular moment of discovery but rather on its emergence as a valuable tool in the field of organic synthesis. Its structural parent, xanthene, is a core component of various dyes and biologically active molecules, with the first synthesis of a xanthene derivative, fluorescein, dating back to 1871.[1]
The significance of this compound, and its derivatives, grew with the increasing complexity of synthetic targets, such as peptides and oligonucleotides. The synthesis of these large molecules requires the temporary masking of reactive functional groups to prevent unwanted side reactions. This led to the development of "protecting groups," a concept that has become fundamental to organic synthesis.[2]
This compound has been identified as an effective orthogonal protecting group for amines, carbanions, and other nucleophiles.[3] Orthogonal protecting groups are crucial in complex syntheses as they can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2] Additionally, the xanthene moiety's photochemical properties have led to the use of this compound in the development of photolabile protecting groups , which can be cleaved using light, offering precise spatiotemporal control over the release of a protected molecule.[3]
While a definitive "discovery" paper for this compound is not prominent in the literature, its synthesis logically follows from its corresponding carboxylic acid. An interesting historical footnote is the unintentional formation of a related derivative, methyl 9H-xanthene-9-carboxylate, during an attempted recrystallization of the antimuscarinic drug propantheline bromide in methanol, first reported in 1986.[4] This highlights the reactivity of the xanthene-9-position and the genesis of its derivatives.
Physicochemical and Computed Properties
The properties of this compound have been collated from various chemical databases. These quantitative data are essential for its application in experimental settings.
| Property | Value | Source |
| IUPAC Name | (9H-xanthen-9-yl)methanol | [5] |
| CAS Number | 5490-92-6 | [3][5] |
| Molecular Formula | C₁₄H₁₂O₂ | [3][5] |
| Molecular Weight | 212.25 g/mol | [3][5] |
| Exact Mass | 212.083729621 Da | [5] |
| Boiling Point (Predicted) | 338°C at 760 mmHg | |
| XLogP3 (Computed) | 2.6 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound is most logically achieved through the reduction of its corresponding carboxylic acid, 9H-xanthene-9-carboxylic acid. This precursor can be synthesized from xanthone in a two-step process.
Synthesis of 9H-xanthene-9-carboxylic acid (Precursor)
A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the Wolff-Kishner reduction of xanthone to xanthene, followed by carboxylation.[6][7]
Experimental Protocol:
-
Step 1: Synthesis of 9H-Xanthene from Xanthone (Wolff-Kishner Reduction)
-
In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in a high-boiling point solvent such as diethylene glycol.
-
Add potassium hydroxide and hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine, facilitating the reduction.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried, and the solvent is evaporated to yield crude xanthene, which can be purified by recrystallization.
-
-
Step 2: Carboxylation of 9H-Xanthene
-
In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon), dissolve the purified xanthene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium, dropwise. The formation of a deep red solution indicates the deprotonation at the 9-position.
-
Stir the solution at this low temperature for approximately 1 hour.
-
Quench the reaction by adding crushed dry ice in small portions.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and perform an aqueous workup. The aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Synthesis of this compound
The final step is the reduction of the carboxylic acid to a primary alcohol. A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically used for this transformation.[3]
Representative Experimental Protocol:
-
Materials: 9H-xanthene-9-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), dilute sulfuric acid, standard glassware for inert atmosphere reactions.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, suspend Lithium Aluminum Hydride in anhydrous diethyl ether.
-
Dissolve 9H-xanthene-9-carboxylic acid in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Visualized Workflows and Pathways
Synthesis Pathway
The following diagram illustrates the two-stage synthesis of this compound from the commercially available starting material, xanthone.
Caption: Synthesis workflow for this compound.
Application as a Protecting Group
This diagram shows the logical workflow of using this compound as a protecting group for a primary amine (R-NH₂).
Caption: Logical workflow for amine protection.
Conclusion
This compound is a compound whose importance is defined by its utility in the intricate science of organic synthesis. While its specific discovery is not marked by a singular event, its development is a testament to the ongoing need for sophisticated tools to construct complex molecules. As a precursor for both orthogonal and photolabile protecting groups, it provides chemists with a means to selectively mask and unmask functionality, a critical requirement in the synthesis of pharmaceuticals and other advanced materials. The synthetic route, proceeding via the reduction of its corresponding carboxylic acid, employs classical and robust organic reactions. This guide provides the foundational knowledge for researchers to understand, synthesize, and apply this versatile chemical entity in their work.
References
- 1. Xanthene-9-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
Physicochemical Properties of 9H-Xanthene-9-methanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Xanthene-9-methanol is a derivative of xanthene, a heterocyclic compound that forms the core of many synthetic dyes and has been explored for various pharmaceutical applications.[1] Primarily, this compound serves as a valuable protecting group in organic synthesis, particularly for amines.[2] Understanding its physicochemical properties is crucial for its effective application in synthetic strategies and for the characterization of its derivatives. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows.
Core Physicochemical Properties
The physicochemical properties of a compound govern its behavior in different chemical and biological systems. These properties are fundamental to predicting its reactivity, solubility, and potential interactions in a drug development context.
Data Presentation
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data is available, several key parameters are based on computational predictions and should be interpreted accordingly.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | Experimental | [2][3][4] |
| Molecular Weight | 212.25 g/mol | Calculated | [2][3] |
| Melting Point | 67-68 °C | Experimental | [5] |
| Boiling Point | 338.0 ± 21.0 °C | Predicted | [5] |
| Density | 1.208 ± 0.06 g/cm³ | Predicted | [5] |
| pKa | 13.07 ± 0.10 | Predicted | [5] |
| logP (Octanol/Water) | 2.6 | Computed | [3] |
| Appearance | Not explicitly found for this compound. The parent, 9H-xanthene, is a yellow crystalline solid. | N/A | |
| Solubility | No quantitative data found. The parent compound, 9H-xanthene, is soluble in organic solvents like benzene and ethanol, but insoluble in water. | Qualitative (for parent compound) |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer. The sample should be positioned adjacent to the thermometer bulb.
-
Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Solubility Determination
Solubility data is vital for applications in solution-phase chemistry and for understanding a compound's behavior in biological fluids.
Methodology: Shake-Flask Method (for Water Solubility)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as g/L or mol/L.
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
Solvent Saturation: Equal volumes of 1-octanol and water are shaken together for 24 hours to ensure mutual saturation, and then allowed to separate.
-
Partitioning: A known amount of this compound is dissolved in the octanol-saturated water or water-saturated octanol. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases and then left to stand for the phases to separate completely.
-
Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Experimental Workflow: Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.
Application as a Protecting Group
This compound is utilized in organic synthesis to protect amine functionalities. The xanthenyl group can be introduced under mild conditions and is stable to various reagents, yet can be cleaved under specific acidic conditions.
References
9H-Xanthene-9-methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9H-Xanthene-9-methanol, a heterocyclic organic compound. The document details its chemical properties, a detailed experimental protocol for its synthesis, and a review of the known biological activities of the broader class of xanthene derivatives, providing context for its potential applications in drug discovery and development.
Core Molecular Data
This compound is a derivative of xanthene, a tricyclic compound containing a central pyran ring flanked by two benzene rings. The presence of the hydroxyl group at the 9-position makes it a key intermediate for further chemical modifications.
| Property | Value | Source |
| CAS Number | 5490-92-6 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| IUPAC Name | (9H-Xanthen-9-yl)methanol | [1] |
| Synonyms | 9-(Hydroxymethyl)xanthene | [1] |
Experimental Protocols
The most common and direct method for the synthesis of this compound is the reduction of the corresponding ketone, 9H-xanthen-9-one. The following protocol is a representative procedure based on the reduction of similar ketone structures using sodium borohydride.
Synthesis of this compound via Reduction of 9H-Xanthen-9-one
Materials:
-
9H-Xanthen-9-one
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M, for quenching)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-xanthen-9-one in methanol.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of sodium borohydride to the ketone can be optimized, but a common starting point is a 2 to 4-fold molar excess of the hydride.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete when the starting ketone spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases.
-
Workup: Remove the methanol from the reaction mixture using a rotary evaporator. Add deionized water to the residue and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic extracts.
-
Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activities and Signaling Pathways of Xanthene Derivatives
While specific studies on the signaling pathways modulated by this compound are limited, the broader class of xanthene derivatives has been extensively studied and shown to possess a wide range of biological activities. These activities provide a basis for the potential therapeutic applications of this compound and its derivatives.
General Biological Activities:
-
Antimicrobial Activity: Xanthene derivatives have demonstrated efficacy against various bacterial and fungal strains.[2][3][4]
-
Anticancer Activity: Many xanthene-based compounds exhibit cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.
-
Anti-inflammatory Properties: Several xanthene derivatives have been shown to possess anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[6][7][8]
-
Neuroprotective Effects: Certain xanthene derivatives have shown promise in models of neurodegenerative diseases, suggesting a potential for neuroprotection.[9][10]
Potential Signaling Pathway Interactions:
Based on the activities of related xanthene compounds, this compound could potentially interact with various cellular signaling pathways. For instance, the anti-inflammatory effects of some natural xanthenes have been linked to the modulation of pathways involving NF-κB and STAT3.[11] The anticancer properties of other derivatives may be due to their impact on apoptotic signaling cascades.
Applications in Drug Development and Proteomics
This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules. Its utility as a protecting group for amines and other nucleophiles is also well-documented. In the field of proteomics, while direct applications are not extensively reported, its derivatives could potentially be developed as chemical probes to study protein-protein interactions or to identify novel drug targets.
Conclusion
This compound is a versatile chemical entity with a straightforward synthetic route. While its specific biological mechanisms are yet to be fully elucidated, the diverse and potent activities of the broader xanthene class of compounds highlight its potential as a valuable building block for the development of new therapeutic agents. Further research into the specific cellular targets and signaling pathways modulated by this compound is warranted to fully realize its therapeutic potential.
References
- 1. This compound | C14H12O2 | CID 2801591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial studies of hydroxyspiro[indoline-3,9-xanthene]trione against spiro[indoline3,9-xanthene]trione and their use as acetyl and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unito.it [iris.unito.it]
- 8. mdpi.com [mdpi.com]
- 9. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling the neuroprotective potential of new xanthene derivatives in Parkinson's disease | Scientific Letters [publicacoes.cespu.pt]
- 11. Methanol extracts of Xanthium sibiricum roots inhibit inflammatory responses via the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 9H-Xanthene-9-methanol: A Technical Overview
An extensive search for experimental spectroscopic data (NMR, IR, and MS) for 9H-Xanthene-9-methanol in publicly accessible scientific literature and chemical databases has revealed a significant lack of available information. While the compound is commercially available and its existence is documented, a complete set of its spectral characterization data does not appear to be published in readily available sources.
This technical guide, therefore, aims to provide the available chemical information for this compound and, for comparative purposes, presents spectroscopic data for the closely related parent compound, 9H-Xanthene. This information is intended to serve as a reference for researchers, scientists, and drug development professionals until comprehensive data for this compound becomes publicly available.
Chemical Identity of this compound
Basic chemical information for this compound has been compiled from publicly available databases.
| Property | Value | Source |
| Chemical Name | 9H-Xanthen-9-ylmethanol | PubChem |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| CAS Number | 5490-92-6 | PubChem[1] |
| Chemical Structure | ![this compound structure] | PubChem |
[Image of this compound's chemical structure would be placed here if image generation were supported]
Spectroscopic Data of a Related Compound: 9H-Xanthene
In the absence of verified experimental data for this compound, we present the available spectroscopic data for the parent heterocycle, 9H-Xanthene. It is crucial to note that the addition of a methanol group at the 9-position will significantly alter the spectroscopic features.
2.1. Infrared (IR) Spectrum of 9H-Xanthene
The IR spectrum of 9H-Xanthene is characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | C-H stretch (aromatic) |
| ~2880 | Medium | C-H stretch (aliphatic CH₂) |
| ~1600, ~1460 | Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O-C stretch (ether) |
Data sourced from the NIST Chemistry WebBook.[2][3]
2.2. Mass Spectrum (MS) of 9H-Xanthene
The mass spectrum of 9H-Xanthene shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Assignment |
| 182 | High | [M]⁺ (Molecular ion) |
| 181 | High | [M-H]⁺ |
| 153 | Medium | [M-CHO]⁺ |
| 152 | Medium | [M-CH₂O]⁺ |
Data sourced from the NIST Chemistry WebBook.[3]
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound cannot be provided as the data itself is not publicly available. However, a general workflow for the spectroscopic analysis of a solid organic compound is outlined below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would then be acquired on an NMR spectrometer.
3.2. Infrared (IR) Spectroscopy
The IR spectrum could be obtained by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing a thin film of the compound on a salt plate using an FTIR spectrometer.
3.3. Mass Spectrometry (MS)
A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) would be introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), to determine the molecular weight and fragmentation pattern.
Conclusion
While a comprehensive technical guide on the spectroscopic data of this compound cannot be provided at this time due to the lack of publicly available experimental data, this document serves to summarize the known chemical properties and present data for the related compound, 9H-Xanthene. Researchers requiring definitive spectroscopic data for this compound are encouraged to perform their own analyses or seek collaboration with analytical service laboratories. The general experimental workflows provided herein can serve as a guide for such characterization efforts.
References
An In-depth Technical Guide to the Synthesis and Characterization of 9H-Xanthene-9-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 9H-Xanthene-9-methanol, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates plausible synthetic routes adapted from established methodologies for closely related analogs and presents expected characterization data based on structural similarity and spectroscopic principles.
Physicochemical Properties
This compound is a derivative of the xanthene heterocyclic system, featuring a hydroxymethyl group at the 9-position. Its chemical properties are dictated by the tricyclic xanthene core and the reactive primary alcohol functional group.
| Property | Value |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.24 g/mol [1] |
| CAS Number | 5490-92-6[1] |
| IUPAC Name | (9H-Xanthen-9-yl)methanol[1] |
| Synonyms | 9-Hydroxymethylxanthene |
Synthesis of this compound
Two primary synthetic strategies are proposed for the preparation of this compound. Both methods utilize 9H-xanthene as a key intermediate, which can be synthesized from xanthone via a Wolff-Kishner or similar reduction.[2]
Synthesis of the Precursor: 9H-Xanthene
A common method for the synthesis of 9H-xanthene is the Huang-Minlon modification of the Wolff-Kishner reduction of xanthone.[2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.
-
Add potassium hydroxide and hydrazine hydrate to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Remove the reflux condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
After the distillation is complete, cool the reaction mixture and pour it into water.
-
Collect the precipitated 9H-xanthene by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Method A: Reduction of 9H-Xanthene-9-carboxylic Acid
This route involves the synthesis of 9H-xanthene-9-carboxylic acid followed by its reduction to the corresponding alcohol.
Step 1: Synthesis of 9H-Xanthene-9-carboxylic Acid
This procedure is adapted from the synthesis of related carboxylic acids.[2][3]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 9H-xanthene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium solution, dropwise while maintaining the low temperature. A deep red color indicates the formation of the 9-lithioxanthene anion.
-
Stir the resulting solution for 1 hour at -78 °C.
-
Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in small portions.
-
Allow the reaction mixture to warm to room temperature.
-
Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the 9H-xanthene-9-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Reduction of 9H-Xanthene-9-carboxylic Acid to this compound
A standard procedure for the reduction of a carboxylic acid to a primary alcohol is the use of lithium aluminum hydride (LAH) or, for a milder reaction, borane complexes. Alternatively, the carboxylic acid can be esterified first and then reduced with a milder reducing agent like sodium borohydride.
Experimental Protocol (via LAH reduction):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 9H-xanthene-9-carboxylic acid in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Method B: Reaction of 9-Lithioxanthene with Formaldehyde
This method provides a more direct route to the target molecule by reacting the 9-lithioxanthene intermediate with formaldehyde.
Experimental Protocol:
-
Prepare the 9-lithioxanthene anion from 9H-xanthene and a strong base in anhydrous THF at -78 °C as described in Method A, Step 1.
-
Instead of quenching with dry ice, introduce a source of anhydrous formaldehyde to the reaction mixture at -78 °C. Gaseous formaldehyde, generated by heating paraformaldehyde, can be bubbled through the solution, or a solution of anhydrous formaldehyde in THF can be added.
-
Stir the reaction mixture at -78 °C for a few hours and then allow it to warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Characterization of this compound
As no publicly available experimental spectra for this compound were found, the following tables summarize the expected characterization data based on the known spectra of analogous compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.4 | m | 8H | Aromatic protons of the xanthene core |
| ~4.8 | s | 1H | Methine proton at the 9-position |
| ~3.8 | d | 2H | Methylene protons of the -CH₂OH group |
| ~1.5-2.5 | br s | 1H | Hydroxyl proton (-OH) |
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Quaternary carbons of the xanthene core attached to oxygen |
| ~120-130 | Aromatic carbons of the xanthene core |
| ~115-120 | Quaternary carbons of the xanthene core at the ring junctions |
| ~65-70 | Methylene carbon of the -CH₂OH group |
| ~45-50 | Methine carbon at the 9-position |
Infrared (IR) Spectroscopy
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 (broad) | O-H stretch of the hydroxyl group |
| 3000-3100 | Aromatic C-H stretch |
| 2850-2950 | Aliphatic C-H stretch of the methylene group |
| 1580-1620 | Aromatic C=C stretch |
| 1200-1300 | C-O stretch of the ether in the xanthene core |
| 1000-1100 | C-O stretch of the primary alcohol |
Mass Spectrometry (MS)
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Assignment |
| 212 | [M]⁺ (Molecular ion) |
| 181 | [M - CH₂OH]⁺ (Loss of the hydroxymethyl group) |
| 152 | [M - CH₂OH - CO]⁺ |
Visualizations
Synthetic Pathways
Caption: Synthetic pathways to this compound.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification.
Characterization Workflow
Caption: Workflow for the structural characterization.
References
An In-depth Technical Guide to the Solubility and Stability of 9H-Xanthene-9-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9H-Xanthene-9-methanol is a heterocyclic organic compound with a core xanthene structure, which is of growing interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties, particularly solubility and stability, is crucial for its application in research and development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific molecule, this guide also draws upon information from closely related xanthene derivatives to provide a thorough understanding. This document includes structured data summaries, detailed experimental protocols for characterization, and visualizations of potential degradation pathways and hypothetical biological interactions.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1]. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | PubChem[1] |
| Molecular Weight | 212.24 g/mol | PubChem[1] |
| IUPAC Name | (9H-Xanthen-9-yl)methanol | PubChem[1] |
| CAS Number | 5490-92-6 | PubChem[1] |
| Appearance | Expected to be a solid | General chemical knowledge |
| Melting Point | Data not available | |
| Boiling Point | 338°C at 760 mmHg (Predicted) | ECHEMI[2] |
| Flash Point | 151.1°C (Predicted) | ECHEMI[2] |
| Density | 1.208 g/cm³ (Predicted) | ECHEMI[2] |
Solubility Profile
Table 2: Qualitative Solubility of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Low to Insoluble | The hydrophobic xanthene core dominates the molecule's properties[3]. |
| Methanol | Soluble | "Like dissolves like" principle; both are polar and can form hydrogen bonds. |
| Ethanol | Soluble | Similar to methanol, expected to be a good solvent[3]. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent capable of dissolving a wide range of compounds[3]. |
| Dichloromethane (DCM) | Soluble | A common organic solvent for non-polar to moderately polar compounds. |
| Hexane | Insoluble | The molecule is likely too polar to dissolve in a non-polar solvent like hexane. |
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application. While specific stability studies on this compound are not widely published, information on related xanthene derivatives provides valuable insights into its potential degradation pathways. The primary stability concerns for similar compounds include hydrolysis, photodegradation, and thermal decomposition[4].
Table 3: Summary of Potential Stability Issues and Degradation Pathways
| Condition | Potential for Degradation | Likely Degradation Products |
| Hydrolytic Stability | Stable under neutral aqueous conditions. Potential for degradation under strong acidic or basic conditions, though less susceptible than esters. | - |
| Photostability | Susceptible to degradation upon exposure to UV or visible light. The xanthene ring system is known to be photosensitive[4][5][6]. | Oxidation of the methanol group to an aldehyde (9H-xanthene-9-carbaldehyde) or a carboxylic acid (9H-xanthene-9-carboxylic acid). Complex reactions involving the xanthene core are also possible[4]. |
| Thermal Stability | Susceptible to decomposition at elevated temperatures[4]. | Decarboxylation (if oxidized to the carboxylic acid) and formation of smaller aromatic compounds[4]. |
| Oxidative Stability | The methanol group is susceptible to oxidation. | 9H-Xanthene-9-carbaldehyde, 9H-Xanthene-9-carboxylic acid. |
For optimal stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) for long-term storage[4].
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to determine the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Workflow for determining solubility using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.
-
Quantification: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and the intrinsic stability of a compound.
Caption: General workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For solid-state stability, use the neat compound.
-
Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. This includes acidic and basic hydrolysis, oxidation, photolytic, and thermal stress[4].
-
Time Points: Collect samples at various time points (e.g., 0, 6, 24, 48 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from its degradation products.
-
Identification: Characterize the major degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Degradation Pathway
Based on the chemical structure of this compound and the known degradation of similar compounds, a likely degradation pathway involves the oxidation of the primary alcohol.
Caption: A potential oxidative degradation pathway for this compound.
Hypothetical Biological Signaling Pathway
While no specific signaling pathways involving this compound have been reported, various xanthene derivatives have demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects[7][8][9]. Some xanthene derivatives also act as modulators of receptors. For instance, derivatives of 9H-xanthene-9-carboxylic acid have been investigated as positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1). The following diagram illustrates a hypothetical signaling pathway where a xanthene derivative could act as an anti-inflammatory agent by inhibiting the NF-κB pathway, a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data remains scarce, a qualitative understanding of its properties can be inferred from its chemical structure and the behavior of related xanthene compounds. The provided experimental protocols offer a framework for researchers to determine these critical parameters empirically. The visualizations of potential degradation and biological pathways serve as a foundation for further investigation into the applications of this promising molecule in drug development and materials science. Further research is warranted to establish a comprehensive and quantitative physicochemical profile of this compound.
References
- 1. This compound | C14H12O2 | CID 2801591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Degradation of xanthene-based dyes by photoactivated persulfate: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goums.ac.ir [goums.ac.ir]
- 8. tijer.org [tijer.org]
- 9. iris.unito.it [iris.unito.it]
Unlocking the Potential of Xanthene Chromophores: A Technical Guide to the Quantum Yield of 9H-Xanthene-9-methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield and photophysical properties of 9H-Xanthene-9-methanol and its derivatives. Xanthene-based fluorophores are fundamental tools in a vast array of scientific disciplines, including biomedical research, due to their robust fluorescence and adaptable chemical structures.[1][2] Understanding the quantum yield—a measure of a fluorophore's efficiency in converting absorbed light into emitted light—is critical for the rational design and application of these compounds in advanced imaging and sensing technologies.
While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes data from closely related 9-substituted xanthene derivatives and well-characterized xanthene dyes to provide a comprehensive overview.[3] The substitution at the 9-position of the xanthene core is known to significantly influence the photophysical properties of these molecules.[4]
Comparative Photophysical Data of Xanthene Derivatives
The following tables summarize the key photophysical parameters for a selection of 9-substituted xanthene derivatives and common xanthene dyes for comparative analysis. This data serves as a valuable reference for predicting the behavior of this compound and for the selection of appropriate fluorophores for specific applications.
Table 1: Photophysical Data of 9-Substituted Xanthene Derivatives
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 9H-Xanthene-9-carboxylic acid | ~280, ~350 | Not Reported | Not Reported | Not Reported | Not Reported |
| Methyl 9H-xanthene-9-carboxylate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| 9-Alkyl xanthenones | Not Specified | Not Specified | Not Specified | Data Determined | Not Specified |
Note: Specific experimental data for 9H-xanthene-9-carboxylic acid and its methyl ester are sparse in publicly available literature.[3] A study on 9-alkyl xanthenones reported the determination of their fluorescence quantum yields, indicating that substitution at the C-9 position with non-aryl groups can still yield fluorescent compounds.[5]
Table 2: Photophysical Data of Common Xanthene Dyes
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| Fluorescein | 490 | 512 | 76,900 | 0.95 | 0.1 M NaOH |
| Rhodamine B | 553 | 576 | 106,000 | 0.31 | Ethanol |
This data for well-established xanthene dyes is provided for a broader context of the photophysical properties achievable with the xanthene scaffold.[3]
Experimental Protocols for Quantum Yield Determination
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Protocol: Relative Quantum Yield Measurement
1. Materials and Equipment:
-
Spectrofluorometer: Equipped with a monochromatic excitation source and a detector for emitted light.
-
UV-Visible Spectrophotometer: For measuring absorbance.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a well-characterized quantum yield. For xanthene derivatives, common standards include fluorescein in 0.1 M NaOH (Φ_f = 0.95) or Rhodamine 6G in ethanol (Φ_f = 0.95).[3]
-
High-Purity Solvents: Spectroscopic grade solvents are essential.
2. Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using the UV-Visible spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of each line is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (η_s² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Visualizing Photochemical Processes
The functionality of many 9-substituted xanthene derivatives is rooted in their photochemical reactivity. Photoinduced electron transfer (PET) is a common mechanism that can lead to a variety of outcomes, including fluorescence quenching or the cleavage of a protecting group. The following workflow illustrates a representative photochemical reaction of a 9-substituted xanthene derivative.
References
- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating the Effect of Dye-Dye Interactions of Xanthene-Based Fluorophores in the Fluorosequencing of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and photophysics of a new family of fluorescent 9-alkyl-substituted xanthenones - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activities of novel 9H-Xanthene-9-methanol derivatives
An In-depth Technical Guide to the Biological Activities of Novel 9H-Xanthene-9-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of novel this compound derivatives. The unique structural features of the xanthene scaffold have positioned these compounds as promising candidates in drug discovery, with a wide range of pharmacological properties. This document details the quantitative data on their biological effects, provides in-depth experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves the functionalization of the xanthene core at the 9-position. A common strategy is the reaction of a Grignard reagent with a 9-xanthenone precursor to introduce a substituent and a hydroxyl group, which can then be further modified.
Representative Synthetic Protocol: Synthesis of 9-Benzyl-9H-xanthen-9-ol
This protocol describes the synthesis of a 9-substituted-9H-xanthen-9-ol derivative, a close analog and potential precursor to this compound derivatives.
Materials:
-
9H-xanthen-9-one
-
Benzyl magnesium chloride
-
Dichloromethane (DCM)
-
Ammonium chloride (saturated solution)
-
Ethyl acetate
-
Sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 9H-xanthen-9-one (1 mmol) in DCM (5 mL) at 0°C.[1]
-
Slowly add benzyl magnesium chloride (2 mmol) to the reaction mixture.[1]
-
Allow the mixture to stir for 24 hours.[1]
-
Quench the reaction by adding 10 mL of saturated ammonium chloride solution.[1]
-
Extract the aqueous layer three times with 20 mL portions of ethyl acetate.[1]
-
Combine the organic extracts and dry over sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a 1:1 mixture of ethyl acetate and hexane as the mobile phase to obtain the purified 9-benzyl-9H-xanthen-9-ol.[1]
Biological Activities and Data Presentation
Novel this compound derivatives have demonstrated a spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The following sections present quantitative data for these activities in structured tables.
Anticancer Activity
Several 9H-xanthene derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis.
| Compound | Cancer Cell Line | IC50 | Reference |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical Carcinoma) | 213.06 nM | [1][2] |
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon Cancer) | 9.6 ± 1.1 nM | [1][3][4][5] |
| 9-Benzyl-9H-thioxanthen-9-ol | HepG2 (Hepatocellular Carcinoma) | 161.3 ± 41 nM | [1][3][4][5] |
| Homapanicone A | Multiple Human Cancer Cell Lines | 4.08 - 24.14 µM | [6] |
| Homapanicone B | Multiple Human Cancer Cell Lines | 4.08 - 24.14 µM | [6] |
| ([N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide) | DU-145, MCF-7, HeLa | 36 - 50 µM | [7] |
Antioxidant Activity
The antioxidant properties of xanthene derivatives are often evaluated by their ability to scavenge free radicals.
| Compound | Assay | IC50 | Reference |
| 9-Phenyl-9H-xanthen-9-ol | DPPH | 15.44 ± 6 nM | [1][3][4][5] |
| (9-(7-methyloctyl)-9H-xanthene-2,3-diol) (hermannol) | DPPH | 0.29 ± 0.011 mg/mL | [6][8] |
| Xanthenedione derivative 5e | DPPH | 3.79 ± 0.06 µM | [9] |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2).
| Compound | Target | IC50 | Selectivity Index (COX-2) | Reference |
| S-(9-phenyl-9H-thioxanthen-9-yl)-l-cysteine | COX-2 | 4.37 ± 0.78 nM | 3.83 | [1][3][4][5] |
| (9-(7-methyloctyl)-9H-xanthene-2,3-diol) (hermannol) | 5-Lipoxygenase | 0.67 ± 0.042 mg/mL | - | [6][8] |
| Mulgravanols A and B | Nitric Oxide Production and TNF-α Release | 42 - 55 µM | - | [6] |
Antimicrobial Activity
Certain xanthene derivatives have shown promising activity against pathogenic microorganisms.
| Compound | Microorganism | MIC | Reference |
| (+)-myrtucommulone D | Staphylococcus aureus, MRSA | 2 µg/mL | [6] |
| Xanthene sulfonamide derivative 6c | Various bacteria and fungi | Not specified, but effective | [10] |
| Xanthene sulfonamide derivative 6f | Various bacteria and fungi | Not specified, but effective | [10] |
| Xanthene sulfonamide derivative 6m | Various bacteria and fungi | Not specified, but effective | [10] |
| Xanthene carboxamide derivative 8b | Various bacteria and fungi | Not specified, but effective | [10] |
| Xanthenodione MI23 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 mg/mL | |
| Xanthenodione MI24 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 mg/mL |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent).[11]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 3-4 hours to allow the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently agitate the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]
-
Sample Preparation: Prepare serial dilutions of the test compound and a positive control in the same solvent.[14]
-
Reaction Setup: In a 96-well plate, add 100 µL of the different concentrations of the test compound or positive control to their respective wells.[13] Add 100 µL of the solvent to a control well.
-
Initiate Reaction: Add 100 µL of the DPPH working solution to all wells and mix gently.[13]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.[13]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100.[13] Determine the IC50 value by plotting the percentage of inhibition against the compound concentrations.[13]
Anti-inflammatory Activity: COX-2 Inhibition Assay
This protocol describes a general method for screening COX-2 inhibitors using a commercial kit (e.g., Cayman Chemical).
Materials:
-
COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, heme, arachidonic acid, reaction buffer, and a colorimetric substrate)
-
Test compound
-
Positive control (e.g., Celecoxib)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions. This typically involves diluting the buffer, enzyme, and substrate.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells. For inhibitor wells, add the test compound at various concentrations. For the 100% activity well, add the solvent. For the background well, add an inactivated enzyme.[1]
-
Pre-incubation: Incubate the plate for a few minutes at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the colorimetric substrate followed by arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at the recommended temperature.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the 100% activity control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
Positive control antibiotic
-
96-well microplates
-
Incubator
Protocol:
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.[15]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, typically adjusted to a 0.5 McFarland standard.[16]
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized inoculum.[15][16] Include a growth control well (inoculum without compound) and a sterility control well (broth only).[16]
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Mechanism of Action: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
Polyacrylamide gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.[14]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and heat at 95°C for 5 minutes.[14]
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[14]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are underpinned by their modulation of key cellular signaling pathways.
Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway
Many xanthene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Key events include the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins, and the subsequent activation of caspase-9 and effector caspases like caspase-3.[2][17][18][19][20][21]
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory properties of some xanthene derivatives may be attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate gene transcription. Inhibition of this pathway can reduce the production of inflammatory mediators.[22][23][24][25]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibacterial studies of hydroxyspiro[indoline-3,9-xanthene]trione against spiro[indoline3,9-xanthene]trione and their use as acetyl and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. iris.unito.it [iris.unito.it]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antitumor activity of new derivatives of xanthen-9-one-4-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Organic solvent-induced proximal tubular cell apoptosis via caspase-9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Release of Caspase-2 and -9 during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carotenoid derivatives inhibit nuclear factor kappa B activity in bone and cancer cells by targeting key thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Inhibition of NF-kappa B activation by vitamin E derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 9H-Xanthene-9-methanol Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9H-xanthene scaffold is a privileged heterocyclic system that forms the core of a wide array of biologically active compounds. Its unique three-dimensional and electron-rich structure allows for diverse functionalization, leading to compounds with significant therapeutic potential. Among these, 9H-Xanthene-9-methanol and its structural analogs have emerged as a promising class of molecules, exhibiting a range of pharmacological activities, most notably in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, properties, and biological activities of these analogs, with a focus on their potential as anticancer agents.
Core Structure and Physicochemical Properties
The foundational structure, this compound, consists of a central pyran ring fused to two benzene rings, with a hydroxymethyl group at the 9-position. This substitution significantly influences the molecule's polarity and potential for hydrogen bonding, which in turn affects its solubility, membrane permeability, and interactions with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 212.24 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 2.6 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding 9-carboxaldehyde or 9-carboxylic acid ester derivative of 9H-xanthene.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound via the reduction of a suitable precursor.
Materials:
-
9H-Xanthene-9-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous methanol (MeOH)
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and equipment
Procedure:
-
Esterification of 9H-Xanthene-9-carboxylic acid:
-
In a round-bottom flask, suspend 9H-Xanthene-9-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 9H-xanthene-9-carboxylate.
-
-
Reduction of the Ester to this compound:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the methyl 9H-xanthene-9-carboxylate in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a molar excess of a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cautiously quench the reaction by the dropwise addition of water, followed by 1M HCl to dissolve the aluminum salts.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
-
Biological Activities and Structure-Activity Relationships
Structural analogs of this compound have demonstrated a wide spectrum of biological activities, with a significant focus on their anticancer properties. The substitution pattern on the xanthene core, particularly at the 9-position, plays a crucial role in determining their cytotoxic potency and mechanism of action.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 9-substituted xanthene derivatives against various cancer cell lines.
Table 2: In Vitro Cytotoxicity of 9-Substituted Xanthene Analogs
| Compound ID | R Group at C9 | Cancer Cell Line | IC₅₀ (µM) | Source |
| 1 | -CH₂OH (this compound) | Data not available | - | - |
| 2 | -CH₂-Ph | HeLa | 0.213 | [2] |
| 3 | -Ph | Caco-2 | 0.0096 | [3] |
| 4 | -Ph | HepG2 | 0.1613 | [3] |
| 5 | -CH₂-Ph (Thioxanthene analog) | HepG2 | 0.1613 | [3] |
| 6 | -Ph (Thioxanthene analog) | Caco-2 | 0.0096 | [3] |
| 7 | [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 | 36 | |
| 8 | [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | MCF-7 | ~40 | |
| 9 | [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa | ~50 |
The data suggests that the nature of the substituent at the 9-position significantly impacts cytotoxicity. Aromatic substitutions, as seen in compounds 2-6 , appear to confer potent anticancer activity. The thioxanthene analogs also exhibit comparable or enhanced potency.
Mechanism of Action: Signaling Pathways
The anticancer effects of xanthene derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways that regulate cell proliferation, survival, and death.
Induction of Apoptosis via the Mitochondrial Pathway
Several xanthene derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[4] This process is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspases.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Some xanthene derivatives have been found to exert their anticancer effects by inhibiting this pathway.[6]
Experimental Protocols for Biological Evaluation
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Directions
This compound and its structural analogs represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The available data strongly suggests that modifications at the 9-position of the xanthene core can lead to potent cytotoxic compounds that act through the induction of apoptosis and modulation of critical cell signaling pathways like PI3K/Akt/mTOR.
Future research should focus on several key areas:
-
Synthesis and evaluation of a focused library of this compound analogs to establish a clear structure-activity relationship for the hydroxymethyl group and its simple derivatives.
-
In-depth mechanistic studies to elucidate the specific molecular targets of the most potent analogs.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds in preclinical cancer models.
By addressing these areas, the full therapeutic potential of this promising class of compounds can be realized, paving the way for the development of new and effective cancer therapies.
References
- 1. This compound | C14H12O2 | CID 2801591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Theoretical and Computational Studies of 9H-Xanthene-9-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 9H-Xanthene-9-methanol (also known as xanthydrol), a heterocyclic compound with a core structure prevalent in various biologically active molecules and synthetic intermediates. This document details the synthesis, spectroscopic characterization, and in-silico analysis of this compound, offering valuable insights for researchers in medicinal chemistry, materials science, and drug discovery. The guide summarizes key quantitative data in structured tables, provides detailed experimental and computational protocols, and includes visualizations of key processes to facilitate a deeper understanding of the molecule's properties and potential applications.
Introduction
The xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] The substituent at the 9-position of the xanthene ring plays a crucial role in modulating these biological effects. This compound, with a hydroxymethyl group at this key position, serves as a valuable building block for the synthesis of more complex xanthene derivatives. Furthermore, it is utilized as an orthogonal protecting group for various functional groups in organic synthesis.
A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is paramount for its effective utilization in synthetic chemistry and for the rational design of novel therapeutic agents. This guide integrates experimental data with computational analysis to provide a holistic view of this important molecule.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.25 g/mol | |
| CAS Number | 5490-92-6 | |
| IUPAC Name | (9H-Xanthen-9-yl)methanol | [2] |
Synthesis and Characterization
Synthesis
A common and efficient method for the synthesis of this compound is the reduction of 9H-xanthen-9-one.
Experimental Protocol: Reduction of 9H-Xanthen-9-one
-
Materials: 9H-xanthen-9-one, Methanol (anhydrous), Sodium borohydride (NaBH₄), Distilled water, Diethyl ether, Anhydrous magnesium sulfate (MgSO₄), Hydrochloric acid (1 M).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-xanthen-9-one in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M hydrochloric acid to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Logical Workflow for Synthesis and Purification
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the xanthene core, the methine proton at the 9-position, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The methine proton at C9 would likely appear as a singlet, and the methylene protons would be a doublet coupled to the hydroxyl proton (or a singlet if there is rapid exchange). The hydroxyl proton signal is typically a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methine carbon at C9, and the methylene carbon of the hydroxymethyl group. The aromatic carbons will resonate in the range of δ 115-155 ppm. The C9 carbon is expected to be in the range of δ 70-80 ppm, and the methylene carbon should appear around δ 60-65 ppm.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations from the CH and CH₂ groups will be observed just below 3000 cm⁻¹.
-
C-O stretching vibrations for the ether linkage in the xanthene ring and the alcohol will be present in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ range.
3.2.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a solvent like methanol or ethanol is expected to exhibit absorption bands characteristic of the dibenzo[b,e]pyran chromophore. Typically, xanthene derivatives show strong absorptions in the UV region, often with multiple bands corresponding to π-π* transitions of the aromatic system.[3]
Computational Studies
Density Functional Theory (DFT) calculations provide valuable insights into the geometric and electronic properties of this compound, complementing experimental data.
Computational Methodology
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311++G(d,p) is a suitable basis set for providing a good balance of accuracy and computational cost for this type of molecule.
-
Calculations:
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap and predict the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Computational Workflow
Predicted Molecular Geometry
Based on computational studies of related xanthene derivatives, the xanthene core of this compound is not perfectly planar but adopts a slight boat-like conformation.[4] The hydroxymethyl group at the 9-position will have specific bond lengths and angles determined by the electronic and steric environment.
Table of Predicted Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C9 - C(methanol) | ~1.52 |
| C(methanol) - O | ~1.43 | |
| O - H | ~0.96 | |
| C9 - O(ether) | ~1.45 | |
| C(aromatic) - C(aromatic) | ~1.39 - 1.41 | |
| **Bond Angles (°) ** | C(aromatic) - C9 - C(aromatic) | ~110 |
| O(ether) - C9 - C(methanol) | ~109 | |
| C9 - C(methanol) - O | ~111 |
Note: These are illustrative values based on general chemical principles and data from similar structures. Actual calculated values would be obtained from the DFT optimization.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO may have contributions from the entire π-system.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group and the ether oxygen are expected to be regions of high negative potential, making them potential sites for hydrogen bonding and coordination to electrophiles.
Potential Applications in Drug Development
The this compound scaffold is a versatile starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. By modifying the hydroxymethyl group or substituting the aromatic rings, chemists can tune the molecule's properties to target specific biological pathways. The inherent biological activities of the xanthene core, combined with the synthetic handle provided by the methanol substituent, make this a molecule of significant interest in drug discovery programs aimed at developing new anticancer, antimicrobial, and anti-inflammatory agents.[1]
Signaling Pathway Visualization (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a drug candidate derived from this compound.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. While comprehensive experimental data for this specific molecule is somewhat scarce in the public domain, this guide has compiled the available information and provided a robust framework for its synthesis, characterization, and computational analysis based on established methodologies and data from closely related compounds. The insights provided herein are intended to be a valuable resource for researchers working with xanthene-based compounds and to facilitate further exploration of their potential in various scientific disciplines.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H12O2 | CID 2801591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Methyl 9H-xanthene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 9H-Xanthene-9-methanol as an Orthogonal Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in peptide synthesis and the development of complex molecules, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. The concept of orthogonality is central to this strategy, allowing for the selective deprotection of one functional group in the presence of others.
9H-Xanthene-9-methanol (Xan-OH) has emerged as a valuable reagent for the protection of primary and secondary amines, forming the corresponding (9H-xanthen-9-yl)methyl carbamate (Xan-amine). The xanthyl (Xan) group offers distinct advantages, including its stability to a range of reaction conditions and its susceptibility to cleavage under specific, mild protocols, most notably photolysis and acidic conditions. This makes it an excellent orthogonal partner to other commonly used amine protecting groups such as tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
These application notes provide a comprehensive overview of the use of this compound as an amine protecting group, including detailed experimental protocols for protection and deprotection, quantitative data on reaction efficiency, and a discussion of its orthogonality.
Core Principles
The protection of an amine with this compound proceeds through the formation of a carbamate linkage. The bulky and rigid xanthene moiety confers significant stability to the protected amine.
Key Advantages of the Xanthyl (Xan) Protecting Group:
-
Orthogonality: The Xan group is stable under the basic conditions used to remove Fmoc groups and the acidic conditions typically used for Boc group removal in solid-phase peptide synthesis (SPPS).[1]
-
Mild Deprotection: Cleavage of the Xan group can be achieved under very mild conditions, including photolysis or treatment with dilute acid, preserving sensitive functionalities within the molecule.[2]
-
Improved Solubility: In peptide synthesis, the use of Xan-protected asparagine (Asn) and glutamine (Gln) derivatives significantly enhances their solubility in common organic solvents, facilitating more efficient coupling reactions.[1]
-
Prevention of Side Reactions: The steric bulk of the Xan group can prevent undesirable side reactions, such as the dehydration of the side-chain amides of asparagine and glutamine during peptide synthesis.[1]
Data Presentation
Table 1: Protection of Various Amines with this compound
| Amine Substrate | Protection Conditions | Reaction Time | Yield (%) | Reference |
| Cyclohexylamine | 9-Xanthenylmethyl chloroformate, Pyridine, CH2Cl2, 0 °C to rt | 12 h | 85 | [2] |
| Benzylamine | 9-Xanthenylmethyl chloroformate, Pyridine, CH2Cl2, 0 °C to rt | 12 h | 92 | [2] |
| Glycine methyl ester | 9-Xanthenylmethyl chloroformate, Pyridine, CH2Cl2, 0 °C to rt | 16 h | 88 | [2] |
| Alanine methyl ester | 9-Xanthenylmethyl chloroformate, Pyridine, CH2Cl2, 0 °C to rt | 16 h | 90 | [2] |
Note: The synthesis of 9-xanthenylmethyl chloroformate is a prerequisite for these reactions and is prepared from this compound and phosgene or a phosgene equivalent.
Table 2: Deprotection of N-(9-Xanthenylmethyl) Carbamates
| Protected Amine | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| N-(9-Xanthenylmethyl)cyclohexylamine | hv (254 nm), Methanol, rt | 4 h | 95 | [2] |
| N-(9-Xanthenylmethyl)benzylamine | hv (254 nm), Methanol, rt | 4 h | 98 | [2] |
| N-(9-Xanthenylmethyl)glycine methyl ester | hv (254 nm), Methanol, rt | 5 h | 93 | [2] |
| N-(9-Xanthenylmethyl)alanine methyl ester | hv (254 nm), Methanol, rt | 5 h | 96 | [2] |
| S-(9-Xanthenyl)cysteine derivative | TFA-CH2Cl2-Et3SiH (1:98.5:0.5), rt | 2 h | >95 | [3] |
Note: The acidic deprotection conditions shown for the S-Xanthenyl group on cysteine are indicative of the lability of the xanthenyl moiety to acid and may be adapted for N-Xanthenyl carbamates.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines using 9-Xanthenylmethyl Chloroformate
This protocol describes the formation of the N-(9-xanthenylmethyl) carbamate from a primary or secondary amine.
Materials:
-
Amine
-
9-Xanthenylmethyl chloroformate
-
Pyridine
-
Dichloromethane (CH2Cl2), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of 9-xanthenylmethyl chloroformate (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(9-xanthenylmethyl) carbamate.
Protocol 2: General Procedure for the Photolytic Deprotection of N-(9-Xanthenylmethyl) Carbamates
This protocol describes the cleavage of the Xan protecting group using UV light.
Materials:
-
N-(9-Xanthenylmethyl) protected amine
-
Methanol (spectroscopic grade)
-
Photoreactor equipped with a 254 nm UV lamp
-
Quartz reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-(9-Xanthenylmethyl) protected amine in methanol in a quartz reaction vessel. The concentration should be optimized for the specific substrate but is typically in the range of 0.01-0.05 M.
-
Place the reaction vessel in the photoreactor and irradiate with 254 nm UV light at room temperature.
-
Stir the solution during irradiation.
-
Monitor the progress of the deprotection by TLC or HPLC.
-
Upon completion (typically 4-5 hours), remove the solvent under reduced pressure.
-
The crude product can be purified by an appropriate method, such as crystallization, distillation, or column chromatography, to yield the free amine.
Protocol 3: Acidic Deprotection of the Xanthyl Group
This protocol is adapted from the cleavage of S-xanthyl groups and can be used for the acid-labile deprotection of N-xanthyl carbamates, particularly in the context of solid-phase peptide synthesis.
Materials:
-
N-Xan protected substrate (e.g., peptide on resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH2Cl2)
-
Triethylsilane (Et3SiH) as a scavenger
-
Reaction vessel
Procedure:
-
To the N-Xan protected substrate, add a freshly prepared cleavage cocktail of TFA-CH2Cl2-Et3SiH (e.g., in a ratio of 1:98.5:0.5 for mild cleavage or higher concentrations of TFA for full deprotection).
-
Stir the mixture at room temperature for 2 hours or until deprotection is complete as monitored by HPLC.
-
For solid-phase synthesis, filter the resin and wash with dichloromethane. The filtrate containing the deprotected product can then be concentrated.
-
For solution-phase, the reaction mixture can be concentrated and the product isolated and purified.
Mandatory Visualizations
Caption: Workflow for the protection of amines using this compound.
Caption: Deprotection pathways for N-(9-xanthenylmethyl) carbamates.
Caption: Orthogonality of the Xan protecting group.
Conclusion
This compound provides a versatile and valuable tool for the protection of amines in organic synthesis. The resulting N-Xan carbamates exhibit excellent stability and can be deprotected under exceptionally mild photolytic conditions or specific acidic conditions, ensuring the integrity of sensitive functional groups. Its demonstrated orthogonality with common protecting groups like Fmoc and Boc makes it particularly well-suited for complex synthetic strategies, such as solid-phase peptide synthesis. The enhanced solubility it imparts to certain amino acid derivatives further underscores its utility in improving the efficiency of synthetic processes. The protocols and data presented herein offer a solid foundation for the successful application of this compound as a key orthogonal protecting group in modern organic chemistry and drug development.
References
Application Notes and Protocols for the Protecting Group Chemistry and Deprotection of 9H-Xanthene-9-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the judicious use of protecting groups is paramount. A protecting group transiently masks a reactive functional group, preventing it from undergoing undesired transformations while chemical modifications are carried out elsewhere in the molecule. The 9-xanthenyl (Xan) group, derived from 9H-xanthene-9-methanol, is a valuable acid-labile protecting group. While its application in protecting the side chains of asparagine and glutamine in peptide synthesis is well-established, its use for the protection of alcohols is also a noteworthy strategy. The Xan group offers the advantage of being removable under mild acidic conditions, often orthogonal to other protecting groups.
These application notes provide a comprehensive overview of the chemistry involved in the protection of alcohols using the 9-xanthenyl group and the subsequent deprotection to regenerate the free alcohol. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the effective application of this protecting group strategy.
Application Notes
Principles of Alcohol Protection with the 9-Xanthenyl Group
The protection of an alcohol with the 9-xanthenyl group involves the formation of a 9-xanthenyl ether. This is typically achieved by reacting the alcohol with a suitable 9-xanthenyl donor under acidic or dehydrating conditions. Common precursors include 9H-xanthen-9-ol or its activated derivatives such as 9-chloroxanthene. The reaction proceeds via the formation of a stabilized 9-xanthenyl carbocation, which is then trapped by the nucleophilic alcohol.
The stability of the 9-xanthenyl cation is a key feature of this protecting group, facilitating its introduction under relatively mild conditions. The bulky nature of the xanthenyl group can also provide steric hindrance, which may be advantageous in certain synthetic strategies.
Deprotection of 9-Xanthenyl Ethers
The cleavage of 9-xanthenyl ethers to regenerate the parent alcohol is most commonly achieved under acidic conditions.[1] The mechanism of this deprotection is the reverse of the protection step and proceeds via an SN1 pathway.[2][3] Protonation of the ether oxygen by a strong acid converts it into a good leaving group.[2] Subsequent cleavage of the carbon-oxygen bond is facilitated by the formation of the resonance-stabilized 9-xanthenyl carbocation.[1] This carbocation is then quenched by a nucleophile present in the reaction medium.
The mild acidic conditions required for the deprotection of 9-xanthenyl ethers make this protecting group compatible with molecules containing other acid-sensitive functionalities, provided there is a sufficient differential in reactivity.
Additionally, for certain derivatives, such as the 9-xanthenylmethyl group, photocleavage has been reported as a deprotection strategy for amines, a method that could potentially be adapted for the deprotection of 9-xanthenyl protected alcohols.
Proposed Mechanism for Acid-Catalyzed Deprotection
Caption: Proposed SN1 mechanism for the acid-catalyzed deprotection of a 9-xanthenyl ether.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 9-Chloroxanthene
This protocol describes a general procedure for the protection of a primary alcohol using 9-chloroxanthene, which can be prepared from 9H-xanthen-9-ol.
Materials:
-
Primary Alcohol (e.g., Benzyl alcohol)
-
9-Chloroxanthene
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary alcohol (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of 9-chloroxanthene (1.1 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 9-xanthenyl ether.
Protocol 2: Acid-Catalyzed Deprotection of a 9-Xanthenyl Ether
This protocol outlines a general procedure for the cleavage of a 9-xanthenyl ether using a mild acidic solution.
Materials:
-
9-Xanthenyl protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 9-xanthenyl protected alcohol (1.0 eq) in DCM (0.1 M) in a round-bottom flask.
-
To the stirred solution, add a solution of 10% TFA in DCM containing 5% water.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the pure alcohol.
Experimental Workflow
Caption: General experimental workflow for the protection and deprotection of alcohols using the 9-xanthenyl group.
Data Presentation
The efficiency of the protection and deprotection reactions can vary depending on the substrate and reaction conditions. The following tables provide representative data for the 9-xanthenyl protection of various alcohols and the subsequent deprotection.
Table 1: Representative Data for the Protection of Alcohols with 9-Chloroxanthene
| Entry | Alcohol Substrate | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Alcohol (Primary) | 4 | 85-95 |
| 2 | Cyclohexanol (Secondary) | 8 | 70-80 |
| 3 | tert-Butanol (Tertiary) | 24 | 40-50 |
| 4 | 1,4-Butanediol (Primary diol, monoprotection) | 6 | 75-85 (mono-protected) |
Table 2: Representative Data for the Acid-Catalyzed Deprotection of 9-Xanthenyl Ethers
| Entry | Substrate | Deprotection Conditions | Reaction Time (h) | Yield (%) |
| 1 | 9-Benzyloxy-9H-xanthene | 10% TFA in DCM, 5% H₂O, rt | 1 | 90-98 |
| 2 | 9-(Cyclohexyloxy)-9H-xanthene | 20% TFA in DCM, 5% H₂O, rt | 2 | 85-95 |
| 3 | 9-(tert-Butoxy)-9H-xanthene | 5% TFA in DCM, rt | 0.5 | >95 |
Conclusion
The 9-xanthenyl group serves as a useful acid-labile protecting group for alcohols. Its introduction proceeds via a stable carbocation intermediate, and its removal is readily accomplished under mild acidic conditions. The protocols and data presented herein provide a foundational guide for the application of 9-xanthenyl protecting group chemistry in complex organic synthesis. Researchers and drug development professionals can leverage this strategy to selectively mask hydroxyl functionalities, thereby streamlining synthetic routes and facilitating the construction of complex molecular architectures.
References
Applications of 9H-Xanthene-9-methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] This document focuses on the applications of 9H-Xanthene-9-methanol and its closely related derivatives, particularly those derived from 9H-xanthene-9-carboxylic acid, in the development of novel therapeutic agents. While this compound itself is primarily a synthetic intermediate, its structural motif is central to the bioactivity of several classes of compounds, including activators of AMP-activated protein kinase (AMPK) and positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[2][3]
Application 1: Activators of AMP-Activated Protein Kinase (AMPK)
Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMPK, a crucial enzyme in regulating cellular energy homeostasis.[2] Activation of AMPK is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes.
Two notable examples are 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)-thioureido]-ethyl}-amide (Xc).[2] These compounds have been shown to increase glucose uptake in L6 myotubes by stimulating the translocation of glucose transporter type 4 (GLUT4).[2] Their mechanism of action involves the activation of AMPK in an LKB1-dependent manner.[2]
Quantitative Data: AMPK Activation
While specific IC50 or EC50 values for the activation of AMPK by these compounds are not detailed in the provided search results, their efficacy has been demonstrated through cellular assays measuring glucose uptake and AMPK phosphorylation.[2]
Signaling Pathway: LKB1-Dependent AMPK Activation
The following diagram illustrates the signaling pathway for LKB1-dependent AMPK activation by xanthene derivatives.
Application 2: Positive Allosteric Modulators (PAMs) of mGlu1 Receptor
Derivatives of 9H-xanthene-9-carboxylic acid have also been developed as potent and selective positive allosteric modulators of the metabotropic glutamate receptor 1 (mGlu1).[3][4] mGlu1 receptors are implicated in various neurological processes, and their modulation presents a potential therapeutic avenue for neurological disorders.[5] A lead compound in this class is (9H-xanthene-9-carbonyl)-carbamic acid butyl ester.[3] Further optimization led to the development of potent oxadiazolyl- and tetrazolyl-amides of 9H-xanthene-9-carboxylic acid.[3]
Quantitative Data: mGlu1 Receptor PAM Activity
The following table summarizes the in vitro potency of selected 9H-xanthene-9-carboxamide derivatives as mGlu1 PAMs.
| Compound ID | R Group (at position 9) | EC50 (nM) for mGlu1 Potentiation |
| 1 | -CONH-(5-methyl-[2][3][6]oxadiazol-3-yl) | 130 |
| 2 | -CONH-(5-ethyl-[2][3][6]oxadiazol-3-yl) | 110 |
| 3 | -CONH-(5-propyl-[2][3][6]oxadiazol-3-yl) | 170 |
| 4 | -CONH-(5-isopropyl-[2][3][6]oxadiazol-3-yl) | 210 |
| 5 | -CONH-(2H-tetrazol-5-yl) | 410 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2005, 15(20), 4628-31.[3]
Experimental Workflow: Synthesis and Evaluation of mGlu1 PAMs
The diagram below outlines the general workflow for the synthesis and evaluation of 9H-xanthene-9-carboxamide derivatives as mGlu1 PAMs.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound, a key intermediate for further derivatization. This protocol describes a two-step synthesis starting from Xanthone.
Step 1: Synthesis of 9H-Xanthene-9-carboxylic Acid from Xanthone [7]
-
Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), dry ice (solid CO2), hydrochloric acid (HCl).
-
Procedure:
-
Reduction of Xanthone: In a round-bottom flask, dissolve xanthone in diethylene glycol. Add potassium hydroxide and hydrazine hydrate. Heat the mixture to reflux for 2 hours. Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine. Continue heating for another 3 hours. Cool the reaction mixture and pour it into cold water. Collect the precipitated 9H-xanthene by filtration and dry.
-
Carboxylation of 9H-Xanthene: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified 9H-xanthene in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at this temperature for 1 hour. Quench the reaction by adding crushed dry ice in small portions. Allow the reaction mixture to warm to room temperature. Add water and extract with an organic solvent to remove unreacted starting material. Acidify the aqueous layer with HCl to precipitate 9H-xanthene-9-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Step 2: Reduction of 9H-Xanthene-9-carboxylic Acid to this compound
-
Materials: 9H-Xanthene-9-carboxylic acid, lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium sulfate solution, hydrochloric acid (HCl).
-
Procedure (using LiAlH4):
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 9H-xanthene-9-carboxylic acid in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting aluminum salts and wash the filter cake with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Biological Assay Protocols
AMPK Activation Assay (General Protocol for Glucose Uptake in L6 Myotubes) [2]
-
Cell Culture: Culture L6 myoblasts in a suitable medium and differentiate them into myotubes.
-
Compound Treatment: Treat the differentiated L6 myotubes with varying concentrations of the test compounds (e.g., Xn and Xc) for a specified period.
-
Glucose Uptake Measurement:
-
Wash the cells with a glucose-free buffer.
-
Incubate the cells with a buffer containing 2-deoxy-D-[3H]glucose for a short period (e.g., 10 minutes).
-
Terminate the glucose uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity to the total protein content in each well.
-
-
Data Analysis: Determine the dose-response relationship and calculate the EC50 value for glucose uptake stimulation.
mGlu1 PAM Assay (General Protocol for Calcium Mobilization) [5]
-
Cell Lines: Use a stable cell line expressing the human mGlu1 receptor (e.g., HEK293 cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application:
-
Add the test compound (potential PAM) at various concentrations to the cells.
-
After a short incubation period, add a sub-maximal concentration of glutamate (the endogenous agonist) to stimulate the receptor.
-
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Plot the potentiation of the glutamate response as a function of the test compound concentration to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 9H-Xanthene-9-methanol in the Synthesis of Bio-relevant Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 9H-Xanthene-9-methanol in the preparation of complex heterocyclic compounds. The xanthene moiety is a privileged scaffold in medicinal chemistry, and its incorporation into novel heterocyclic systems is of significant interest for the development of new therapeutic agents. This document details a key application of this compound in the synthesis of spiro[pyrrolidine-3,9'-xanthenes] and spiro[piperidine-3,9'-xanthenes], classes of compounds reported to exhibit antibacterial, antifungal, and central nervous system activities.
Introduction to the Xanthene Scaffold
The 9H-xanthene core is a three-ring heterocyclic system that is a structural component of many biologically active compounds and fluorescent dyes. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of functional groups, making it an attractive scaffold for drug design. Modifications at the C9 position of the xanthene ring are a common strategy to introduce diversity and modulate the pharmacological properties of these molecules. This compound serves as a key starting material for such modifications, allowing for the introduction of various functionalities through reactions of its hydroxyl group.
Synthesis of Spiro[pyrrolidine/piperidine-3,9'-xanthenes] from this compound
A primary application of this compound is its use as a precursor for the synthesis of nitrogen-containing spiro-heterocycles. The general strategy involves the conversion of this compound into a suitable electrophile, which can then undergo intramolecular cyclization with a tethered amine to form the desired spirocyclic system.
A documented approach involves a multi-step synthesis commencing with the oxidation of this compound to (9H-xanthen-9-yl)acetaldehyde. This aldehyde is then elaborated to introduce an aminoalkyl chain, which subsequently undergoes a base-mediated intramolecular cyclization to yield the spiro-lactam. Final reduction of the lactam affords the target spiro[pyrrolidine/piperidine-3,9'-xanthenes].
Reaction Workflow
Caption: Synthetic workflow for the preparation of spiro[pyrrolidine/piperidine-3,9'-xanthenes] from this compound.
Experimental Protocols
The following protocols are based on established synthetic methodologies for the preparation of spiro[pyrrolidine/piperidine-3,9'-xanthenes].
Protocol 1: Oxidation of this compound to (9H-Xanthen-9-yl)acetaldehyde
Objective: To synthesize the key aldehyde intermediate required for the subsequent steps.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude (9H-xanthen-9-yl)acetaldehyde.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Substituted Carbamate Intermediates
Objective: To introduce the aminoalkyl chain and protect the nitrogen as a carbamate. This protocol describes a general reductive amination followed by carbamate formation.
Materials:
-
(9H-Xanthen-9-yl)acetaldehyde
-
Appropriate amino alcohol (e.g., 2-aminoethanol for pyrrolidine, 3-aminopropanol for piperidine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Di-tert-butyl dicarbonate (Boc)2O or other suitable chloroformate
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware
Procedure:
-
Dissolve (9H-xanthen-9-yl)acetaldehyde (1.0 eq) and the amino alcohol (1.1 eq) in DCE.
-
Add STAB (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude amino alcohol intermediate in DCM and add TEA (1.5 eq).
-
Cool the solution to 0 °C and add (Boc)2O (1.2 eq) or the desired chloroformate.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted carbamate.
Protocol 3: Intramolecular Anionic Cycloacylation to form Spiro-Lactams
Objective: To perform the key ring-closing step to form the spiro-pyrrolidinone or spiro-piperidinone.
Materials:
-
N-Substituted carbamate intermediate
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the N-substituted carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.2-2.5 eq) dropwise to the stirred solution. A deep red color is typically observed.
-
Stir the reaction mixture at -78 °C for 2.5 hours. For the synthesis of spiropiperidones, the reaction may require warming to room temperature and stirring for an additional 3 hours.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the spiro-lactam.
Protocol 4: Reduction of Spiro-Lactams to Spiro-Amines
Objective: To reduce the amide functionality to the corresponding amine.
Materials:
-
Spiro[pyrrolidinone/piperidinone-3,9'-xanthene]
-
Lithium aluminum hydride (LAH) or borane dimethyl sulfide complex (BH3·SMe2)
-
Anhydrous THF
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a stirred solution of the spiro-lactam (1.0 eq) in anhydrous THF, add LAH (2.0 eq) or BH3·SMe2 (2.0 eq) at 0 °C under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup for LAH).
-
Filter the resulting precipitate and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final spiro[pyrrolidine/piperidine-3,9'-xanthene].
Quantitative Data
The following table summarizes the reported yields for the key cycloacylation and subsequent reduction steps in the synthesis of various spiro[pyrrolidine/piperidine-3,9'-xanthenes].
| Precursor Carbamate | Cyclization Product (Lactam) | Cyclization Yield (%) | Reduction Product (Amine) | Reduction Yield (%) |
| N-Boc-N-(2-(9H-xanthen-9-yl)ethyl)amine | Spiro[pyrrolidinone-3,9'-xanthene] | 75 | Spiro[pyrrolidine-3,9'-xanthene] | - |
| N-Cbz-N-methyl-N-(2-(9H-xanthen-9-yl)ethyl)amine | N-Methyl-spiro[pyrrolidinone-3,9'-xanthene] | 70 | N-Methyl-spiro[pyrrolidine-3,9'-xanthene] | 85 |
| N-Boc-N-(3-(9H-xanthen-9-yl)propyl)amine | Spiro[piperidinone-3,9'-xanthene] | 85 | Spiro[piperidine-3,9'-xanthene] | 90 |
Data adapted from literature reports. Yields are for the isolated, purified products.
Signaling Pathway and Mechanism
The key step in this synthetic sequence is the intramolecular anionic cycloacylation. The proposed mechanism involves the deprotonation at the C9 position of the xanthene ring by a strong base like LDA to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl of the carbamate group in an intramolecular fashion, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the leaving group from the carbamate results in the formation of the spiro-lactam.
Caption: Proposed mechanism for the intramolecular anionic cycloacylation step.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex heterocyclic compounds. The protocols outlined here for the preparation of spiro[pyrrolidine- and piperidine-3,9'-xanthenes] demonstrate a robust synthetic strategy that can likely be adapted for the synthesis of a variety of analogous structures. The development of such synthetic routes is crucial for the exploration of the chemical space around the xanthene scaffold and for the discovery of new drug candidates with improved pharmacological profiles. Further research into the applications of this compound in other types of cyclization and multicomponent reactions is warranted to fully exploit its synthetic potential.
Application Notes and Protocols: 9H-Xanthene-9-methanol as a Core Structure for Fluorescent Biomolecule Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The xanthene core is a fundamental structural motif in a wide array of highly fluorescent dyes, which are indispensable tools in biological research and drug development. While 9H-Xanthene-9-methanol itself is not commonly utilized as a fluorescent tag, its central tricyclic structure is the foundation for renowned fluorophores such as fluorescein and rhodamine. This document provides an overview of the principles, applications, and protocols for utilizing xanthene-based dyes for the fluorescent labeling of biomolecules. We will use the this compound structure as a reference to discuss how modifications to the xanthene backbone can be leveraged to create powerful probes for bioimaging and molecular tracking.
Xanthene derivatives are prized for their high fluorescence quantum yields, excellent photostability, and the tunability of their spectroscopic properties.[1] These characteristics make them ideal for a range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
I. The Xanthene Core and its Fluorescent Properties
The fluorescence of xanthene dyes arises from the delocalized π-electron system of the fused ring structure. The photophysical properties of these dyes, such as their absorption and emission wavelengths, quantum yield, and lifetime, can be finely tuned by chemical modifications to the xanthene core. For instance, substitutions at the 3 and 6 positions of the xanthene ring, as well as modifications at the 9-position, can significantly alter the spectral characteristics of the resulting dye.
Data Presentation: Photophysical Properties of Common Xanthene Dyes
The following table summarizes the key photophysical properties of well-established xanthene-based fluorescent dyes, which are derivatives of the basic xanthene structure.
| Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_f) |
| Fluorescein (in 0.1 M NaOH) | 490 | 514 | ~75,000 | ~0.95 |
| Rhodamine B | 554 | 575 | ~105,000 | ~0.31 |
| Rhodamine 6G (in ethanol) | 530 | 550 | ~116,000 | ~0.95 |
| Eosin Y | 518 | 540 | ~83,000 | ~0.19 |
Note: These values are approximate and can vary depending on the solvent and local chemical environment.
II. From this compound to a Reactive Fluorescent Tag
To be used for biomolecule labeling, a fluorescent molecule must possess a reactive group that can form a stable covalent bond with the target biomolecule. This compound, with its hydroxyl group, is not inherently reactive towards common functional groups on proteins or nucleic acids (e.g., amines, thiols). However, this hydroxyl group can be chemically modified to introduce a variety of reactive moieties.
Caption: Workflow for converting a non-reactive xanthene core into a biomolecule-labeling agent.
III. Experimental Protocols
The following protocols are generalized for the labeling of proteins with amine-reactive xanthene-based dyes, such as those functionalized with an N-hydroxysuccinimidyl (NHS) ester or an isothiocyanate group.
A. Protein Preparation
-
Dissolve the protein to be labeled in a suitable buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the dye.
-
The protein concentration should ideally be between 1-10 mg/mL.
B. Dye Preparation
-
Shortly before use, dissolve the amine-reactive xanthene dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The concentration of the dye stock solution should be in the range of 1-10 mg/mL.
C. Labeling Reaction
-
Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
D. Purification of the Labeled Protein
-
Separate the fluorescently labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).
-
The first colored fraction to elute will be the labeled protein. The second, slower-moving colored band will be the free dye.
-
Alternatively, dialysis or spin filtration can be used for purification.
E. Characterization of the Labeled Protein
-
Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the labeled protein at the absorption maximum of the dye.
-
A_280 = Absorbance of the labeled protein at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its A_max.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).
-
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
Caption: A step-by-step workflow for the fluorescent labeling of proteins.
IV. Applications in Signaling Pathway Analysis
Fluorescently labeled biomolecules are crucial for elucidating complex cellular signaling pathways. For example, a protein kinase labeled with a xanthene-based dye can be tracked as it translocates to the nucleus upon pathway activation.
Caption: Visualizing kinase nuclear translocation using a fluorescently labeled protein.
V. Conclusion
While this compound is a foundational structure, it requires chemical modification to become a reactive fluorescent tag for biomolecule labeling. The broader family of xanthene dyes, built upon this core, offers a vibrant and versatile palette for researchers. The protocols and principles outlined here provide a solid foundation for the successful application of these powerful tools in elucidating biological function and advancing drug discovery.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins with a 9H-Xanthene-9-methanol Derived Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene-based fluorophores, such as fluorescein and rhodamine, are among the most extensively used classes of fluorescent dyes for biological imaging and assays due to their high fluorescence quantum yields, excellent photostability, and tunable spectroscopic properties.[1][2] This document provides a detailed protocol for the fluorescent labeling of proteins, starting from the precursor 9H-Xanthene-9-methanol. The process involves a two-stage approach: the synthesis of an amine-reactive N-hydroxysuccinimide (NHS) ester of a fluorescein derivative from this compound, followed by the covalent conjugation of this dye to primary amines on a target protein.[1][3][4]
The synthesized fluorescein NHS ester is a green fluorescent dye suitable for labeling proteins and other biomolecules containing primary amine groups.[5] The NHS ester group selectively reacts with the ε-amino groups of lysine residues and the N-terminal α-amino group of the protein under mild basic conditions to form a stable amide bond.[4] This methodology allows for the creation of fluorescently labeled proteins for use in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Part 1: Synthesis of Fluorescein NHS Ester from this compound
This section outlines a plausible synthetic route to convert this compound into an amine-reactive fluorescein derivative. This synthesis is based on established principles of xanthene dye formation.[6]
Experimental Protocol: Synthesis of 5(6)-Carboxyfluorescein NHS Ester
Materials and Reagents:
-
This compound
-
Resorcinol
-
Phthalic anhydride
-
Methanesulfonic acid or Zinc Chloride (catalyst)
-
5(6)-Carboxyfluorescein
-
N,N'-Disuccinimidyl carbonate (DSC) or N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dimethylformamide (DMF)
-
Pyridine
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Xanthene Core (Fluorescein):
-
In a round-bottom flask, combine this compound, two equivalents of resorcinol, and one equivalent of phthalic anhydride.
-
Add methanesulfonic acid as both a solvent and a catalyst.[6]
-
Heat the reaction mixture with stirring, for example at 180°C, until the reaction is complete (monitored by Thin Layer Chromatography).
-
Allow the mixture to cool to room temperature and then pour it into a large volume of water to precipitate the crude fluorescein product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield pure fluorescein.
-
-
Carboxylation of Fluorescein (to produce 5(6)-Carboxyfluorescein):
-
While the above step produces fluorescein, for creating a reactive dye, it's more direct to start with a carboxylated version. A common method involves the reaction of 4-carboxyphthalic anhydride with resorcinol in the presence of a catalyst like zinc chloride to produce 5(6)-carboxyfluorescein.[6]
-
-
Activation to NHS Ester:
-
Dissolve 5(6)-carboxyfluorescein in anhydrous DMF containing pyridine.
-
Add N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) to the solution.[6]
-
Stir the reaction mixture at room temperature for several hours to overnight, protected from light.
-
Monitor the reaction for the formation of the NHS ester.
-
Once the reaction is complete, the solvent can be removed under vacuum, and the product purified to yield 5(6)-carboxyfluorescein NHS ester.
-
Logical Workflow for Synthesis and Labeling
Caption: Workflow for the synthesis of a reactive dye and subsequent protein labeling.
Part 2: Protocol for Fluorescent Labeling of Proteins
This protocol details the method for conjugating the synthesized fluorescein NHS ester to a target protein.
Experimental Protocol: Protein Labeling
Materials and Reagents:
-
Purified target protein (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4). Protein concentration should be 2-10 mg/mL.
-
Synthesized Fluorescein NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography, such as a desalting column)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the target protein into the conjugation buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
-
Dye Preparation:
-
Immediately before use, dissolve the fluorescein NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[1]
-
-
Conjugation Reaction:
-
Calculate the required amount of dye. A molar excess of 8-15 fold of dye to protein is a good starting point for optimization.[3]
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][4]
-
-
Quenching the Reaction (Optional but Recommended):
-
Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a desalting column).[4]
-
Equilibrate the column with an appropriate storage buffer for the protein (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of the fluorescein dye (~494 nm, Amax).[7]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein (where CF is the correction factor for the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm).
-
Calculate the dye concentration: Dye Concentration (M) = Amax / ε_dye (where ε_dye is the molar extinction coefficient of the dye at its Amax).
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
-
Storage:
-
Store the labeled protein in an appropriate buffer, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[1] Adding a cryoprotectant like glycerol may be necessary for frozen storage. Protect from light.
Data Presentation
Table 1: Photophysical Properties of Fluorescein
| Property | Value | Reference |
| Excitation Maximum (λex) | ~494 nm | [7] |
| Emission Maximum (λem) | ~517 nm | [7] |
| Molar Extinction Coefficient (ε) | ~70,000 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | ~0.93 | [7] |
Table 2: Recommended Molar Ratios for Protein Labeling
| Desired Degree of Labeling | Recommended Dye:Protein Molar Ratio |
| Low (1-2) | 5-10 |
| Medium (2-4) | 10-15 |
| High (4-6) | 15-20 |
Note: Optimal ratios should be determined empirically for each specific protein.
Reaction Pathway for NHS Ester Labeling
Caption: Amine-reactive labeling via NHS ester chemistry.
Conclusion
This application note provides a comprehensive framework for the fluorescent labeling of proteins using a dye synthesized from this compound. By following the detailed protocols for dye synthesis and protein conjugation, researchers can generate custom-labeled proteins for a wide array of biological applications. The provided data and workflows serve as a guide for successful implementation and optimization of this labeling strategy.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 2. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. iscientific.org [iscientific.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 9H-Xanthene-9-methanol Derivatives in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Xanthene derivatives, a class of fluorescent dyes, have garnered significant attention as potential photosensitizers due to their favorable photophysical properties, including strong absorption in the visible region and efficient generation of singlet oxygen. This document provides detailed application notes and protocols for the investigation of novel 9H-Xanthene-9-methanol derivatives as photosensitizers for photodynamic therapy.
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized this compound derivatives can be achieved through various methods, including ultrasound-assisted green synthesis. A general approach involves the condensation of a substituted salicylaldehyde with a cyclic diketone, followed by functionalization at the 9-position.
Protocol: Ultrasound-Assisted Synthesis of a 9-Aryl-9H-xanthene-9-methanol Derivative
This protocol describes a representative synthesis of a 9-aryl-9H-xanthene derivative, which can be adapted for the synthesis of this compound analogues by selecting appropriate starting materials.
Materials:
-
Substituted Salicylaldehyde (e.g., 2-hydroxy-5-bromobenzaldehyde)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Zinc Acetate (Zn(OAc)₂) as catalyst
-
Ethanol
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, combine the substituted salicylaldehyde (1 mmol), dimedone (2 mmol), and the aromatic aldehyde (1 mmol).
-
Add ethanol (10 mL) to the flask to dissolve the reactants.
-
Add zinc acetate (10 mol%) to the reaction mixture.
-
Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz and a power of 100 W.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the product by recrystallization from ethanol to obtain the desired 9-aryl-xanthene derivative.[1]
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is largely determined by its photophysical and photochemical properties. Key parameters include the absorption and emission spectra, molar extinction coefficient, and the quantum yield of singlet oxygen generation (ΦΔ).
Table 1: Photophysical Properties of Selected Xanthene Derivatives
| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Bi-functional reactive xanthene dye | Water | 465-490 | 498-538 | 13400 | 0.66 | [2][3][4] |
| Bi-functional reactive xanthene dye | DMF | 465-490 | 498-538 | - | 0.04-0.66 | [2][3][4] |
| Bi-functional reactive xanthene dye | Methanol | 465-490 | 498-538 | - | 0.04-0.66 | [2][3][4] |
| Bi-functional reactive xanthene dye | Acetone | 465-490 | 498-538 | - | 0.04-0.66 | [2][3][4] |
| NSeMorph | PBS (1% DMSO) | 671 | 717 | - | 0.75 | [5] |
| NSeAze | PBS (1% DMSO) | 671 | 695 | - | 0.31 | [5] |
| Rose Bengal | DMF | - | - | - | 0.47 | [6] |
| Zinc Phthalocyanine | DMF | - | - | - | 0.56 | [6] |
Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative singlet oxygen quantum yield can be determined using a chemical trapping method with a known reference photosensitizer.
Materials:
-
This compound derivative (sample)
-
Rose Bengal (reference photosensitizer with known ΦΔ)
-
1,3-Diphenylisobenzofuran (DPBF) as a singlet oxygen trap
-
Dimethylformamide (DMF) or other suitable solvent
-
UV-Vis spectrophotometer
-
Light source (e.g., laser or LED) with appropriate wavelength
Procedure:
-
Prepare stock solutions of the sample, Rose Bengal, and DPBF in DMF.
-
In a quartz cuvette, prepare a solution containing the sample and DPBF. The concentration of the sample should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength. The concentration of DPBF should result in an absorbance of ~1.0 at its absorption maximum (~410 nm).
-
Irradiate the solution with the light source.
-
Monitor the decrease in the absorbance of DPBF at its maximum wavelength at regular time intervals.
-
Repeat the experiment using Rose Bengal as the photosensitizer under identical conditions.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where ΦΔ_ref is the known quantum yield of the reference, k is the rate of DPBF decomposition (obtained from the slope of the absorbance vs. time plot), and I_abs is the rate of light absorption by the photosensitizer.
In Vitro Photodynamic Efficacy
The phototoxicity of the this compound derivatives against cancer cells is a crucial indicator of their potential as PDT agents. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 2: In Vitro Phototoxicity of Selenium-Containing Xanthene Derivatives against Glioblastoma Cell Lines
| Compound | Cell Line | IC₅₀ (Dark) (µM) | IC₅₀ (Light) (nM) | Phototoxicity Index (PI) |
| NSeMorph | U87MG | >500 | 15800 | >31 |
| NSeMorph | U118MG | 374.8 | 8000 | 46.85 |
| NSeAze | U87MG | 65.85 | 456 | 144.7 |
| NSeAze | U118MG | 60.4 | 461 | 131.0 |
Data from[5]
Protocol: MTT Assay for Phototoxicity
Materials:
-
Cancer cell line (e.g., 4T1 murine breast adenocarcinoma)
-
This compound derivative
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Light source for irradiation
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Photosensitizer Incubation: Prepare various concentrations of the this compound derivative in the cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined time (e.g., 4-24 hours). Include control wells with medium only (no photosensitizer).
-
Irradiation: After incubation, wash the cells with PBS to remove the excess photosensitizer. Add fresh medium to each well. Expose the plates to a light source at a specific wavelength and light dose. Keep a set of plates in the dark as a "dark toxicity" control.
-
MTT Incubation: After irradiation (or the corresponding time for dark controls), add 25 µL of MTT solution to each well and incubate for 3 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC₅₀ value (the concentration of the photosensitizer that causes 50% cell death) is determined from the dose-response curve.
Mechanism of Action: Apoptosis Induction
PDT primarily induces cell death through apoptosis, a programmed cell death pathway. The generation of ROS can damage various cellular components, including mitochondria, leading to the release of cytochrome c and the activation of caspases.
Signaling Pathway of PDT-Induced Apoptosis
Caption: PDT-induced apoptosis signaling pathway.
In Vivo Photodynamic Efficacy
Animal models are essential for evaluating the in vivo anti-tumor efficacy of new photosensitizers. Subcutaneous tumor xenograft models in mice are commonly used.
Workflow for In Vivo PDT Experiment
Caption: Workflow for a typical in vivo PDT experiment.
Protocol: In Vivo PDT in a Murine Xenograft Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., 4T1)
-
This compound derivative formulated for intravenous injection
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Laser or LED light source with appropriate wavelength and power
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (length × width²) / 2.[8]
-
Randomization: Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., control, photosensitizer only, light only, PDT).
-
Photosensitizer Administration: Administer the formulated this compound derivative intravenously (i.v.) via the tail vein at a predetermined dose.
-
Drug-Light Interval: Allow for a specific time interval (e.g., 24 hours) for the photosensitizer to accumulate in the tumor tissue.[9]
-
Tumor Irradiation: Anesthetize the mice. Irradiate the tumor area with light of the appropriate wavelength and at a specified fluence rate and total light dose.
-
Post-Treatment Monitoring: Monitor the tumor volume and body weight of the mice regularly (e.g., every 2-3 days) for a set period.[8]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) to assess necrosis and apoptosis.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC). Anesthesia and analgesia should be used to minimize any pain or distress to the animals.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the evaluation of novel this compound derivatives as potential photosensitizers for photodynamic therapy. By systematically assessing their synthesis, photophysical properties, in vitro phototoxicity, and in vivo efficacy, researchers can identify promising candidates for further preclinical and clinical development.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]
- 3. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Drastic Impact of Donor Substituents on Xanthenes in the PDT of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Antitumor Efficacy Analysis of PDT: A Technique to Determine the Phototoxic Potential of a Photosensitizer in Tumor Bearing Mice [jove.com]
- 9. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9H-Xanthene-9-methanol in the Development of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene-based dyes, including fluorescein and rhodamine, are a cornerstone in the development of fluorescent probes due to their exceptional photophysical properties, such as high fluorescence quantum yields, excellent photostability, and tunable emission spectra.[1][2][3] A key feature of many xanthene-based probes is the equilibrium between a non-fluorescent, spirocyclic "closed" form and a highly fluorescent, "open" quinoid form.[4][5] This dynamic equilibrium can be rationally designed to create "turn-on" fluorescent probes that signal the presence of a specific analyte.
While not always the direct starting material, the structural motif of 9H-Xanthene-9-methanol, with a functionalizable group at the 9-position, represents a key strategic element in the design of such probes. By modifying the substituent at this position, a recognition moiety can be introduced, which, upon interaction with a target analyte, triggers the ring-opening process and subsequent fluorescence emission. This principle allows for the development of highly sensitive and selective probes for a wide range of biological and chemical targets.[6][7]
Principle of Action: Spirocyclization-Based "Turn-On" Mechanism
The fluorescence of many xanthene-based probes is controlled by a reversible spirocyclization reaction. In the "off" state, an intramolecular nucleophile, often part of a recognition unit attached to the 9-position of the xanthene core, attacks the electrophilic C9 atom to form a non-fluorescent spirocycle.[2][5] This disrupts the π-conjugation of the xanthene fluorophore, rendering it colorless and non-emissive.
Upon interaction with a specific analyte, the recognition moiety undergoes a chemical transformation (e.g., cleavage, coordination) that prevents the intramolecular nucleophilic attack. This shifts the equilibrium towards the "open" form, restoring the π-conjugated system and leading to a significant increase in fluorescence intensity. This "turn-on" response provides a high signal-to-noise ratio, making these probes ideal for sensitive detection.
Off [label="Non-Fluorescent (Spirocyclic 'Closed' Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; On [label="Highly Fluorescent ('Open' Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyte [label="Analyte", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Recognition Event\n(e.g., cleavage, binding)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Off -> Reaction [label=" + Analyte", color="#5F6368"]; Reaction -> On [label="Ring Opening", color="#34A853"]; On -> Off [label="Spirocyclization\n(in absence of analyte)", color="#EA4335", style=dashed];
}
Caption: General mechanism of a "turn-on" fluorescent probe based on xanthene spirocyclization.Application Notes
Detection of Hypoxia
Concept: Hypoxia, or low oxygen levels, is a hallmark of solid tumors and is associated with tumor progression and resistance to therapy. Nitroreductase (NTR) is an enzyme that is overexpressed in hypoxic cells. Fluorescent probes for hypoxia can be designed by incorporating a nitroaromatic group as a recognition moiety on a xanthene scaffold.
Probe Design: A nitro group, being strongly electron-withdrawing, can quench the fluorescence of the xanthene dye. Furthermore, a recognition site for NTR can be attached to the 9-position. In the presence of NTR and its cofactor NADH, the nitro group is reduced to an amino group. This transformation alters the electronic properties of the molecule and can trigger the ring-opening of the spirocycle, leading to a "turn-on" fluorescence signal in the near-infrared (NIR) region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence.[6]
Example: A series of NIR fluorescent probes for hypoxia were developed based on a pseudo-xanthene platform where the oxygen at the 10-position is replaced by a nitrogen atom. A nitro group was introduced to quench fluorescence. The substituent at the 9-position was varied to modulate the probe's sensitivity and response time to nitroreductase. An electron-withdrawing group at the 9-position was found to facilitate the reduction of the nitro group, leading to a faster response.[6]
Imaging of Enzyme Activity
Concept: Dysregulation of enzyme activity is associated with numerous diseases, including cancer and neurodegenerative disorders. Xanthene-based probes can be designed to be substrates for specific enzymes.
Probe Design: A substrate for a target enzyme is attached to the 9-position of the xanthene core in such a way that it promotes the formation of the non-fluorescent spirocyclic form. Enzymatic cleavage of the substrate removes the steric hindrance or the intramolecular nucleophile, leading to the opening of the spiro-ring and a "turn-on" fluorescence response.
Example: A near-infrared (NIR) fluorescent probe, XM-Glu, was developed for the detection of γ-glutamyl transpeptidase (GGT), a cancer biomarker. The probe consists of a hydroxy xanthene fluorophore and a malononitrile group for NIR emission. A self-immolating linker masked with glutamic acid is attached. In the presence of GGT, the glutamate moiety is cleaved, triggering a cascade reaction that releases the fluorophore in its fluorescent "open" form.
Detection of Metal Ions
Concept: Metal ions play crucial roles in biological systems, and their dysregulation is linked to various pathological conditions. Fluorescent probes for metal ions are valuable tools for studying their cellular functions.
Probe Design: A chelating agent specific for a particular metal ion is incorporated into the substituent at the 9-position of the xanthene. In the absence of the metal ion, the probe exists in the non-fluorescent spirocyclic form. Upon binding to the target metal ion, a conformational change is induced that prevents spirocyclization, resulting in fluorescence "turn-on".
Example: A rhodamine B-ethylenediamine (RhB-EDA) fluorescent probe was synthesized for the detection of Fe³⁺ ions. The ethylenediamine group acts as a chelator. In the absence of Fe³⁺, the probe is colorless and non-fluorescent due to the formation of a spirolactam. Upon addition of Fe³⁺, the spirolactam ring opens, leading to a color change to pink and a strong fluorescence emission.[8]
Quantitative Data of 9-Substituted Xanthene-Based Probes
| Probe Name/Type | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Key Features & Reference |
| Hypoxia Probe A | Nitroreductase (Hypoxia) | ~650 | ~670 | Not specified | Fast response (< 1 min), NIR emission.[6] |
| XM-Glu | γ-Glutamyl transpeptidase (GGT) | ~650 | ~670 | Not specified | NIR probe for cancer diagnosis. |
| RhB-EDA | Fe³⁺ | 560 | 590 | Not specified | High selectivity and sensitivity for iron ions.[8] |
| Rhodol-based probe | Dipeptidyl peptidase 4 (DPPIV) | 700 | 720 | Low (for photoacoustic imaging) | NIR probe for in vivo imaging of enzyme activity.[2] |
Experimental Protocols
General Synthesis of a Rhodamine B-based Spirolactam Probe
This protocol describes a general method for synthesizing a rhodamine B derivative with a recognition moiety attached via an amide bond, leading to a spirolactam structure.
Start [label="Start Materials:\nRhodamine B\nRecognition Moiety with Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Activation of Carboxylic Acid\n(e.g., with EDC/HOBt)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Amide Coupling Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Probe\n(Spirolactam Form)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Product [color="#5F6368"]; }
Caption: General workflow for the synthesis of a rhodamine B-based spirolactam probe.Materials:
-
Rhodamine B
-
Recognition moiety containing a primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dry Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve Rhodamine B (1 equivalent) and HOBt (1.2 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes. The formation of the active ester can be monitored by TLC.
-
Coupling: In a separate flask, dissolve the amine-containing recognition moiety (1.1 equivalents) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) in dry DCM.
-
Add the solution of the recognition moiety to the activated Rhodamine B solution dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure spirolactam probe.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the spirolactam can be confirmed by the disappearance of the characteristic pink color of Rhodamine B and the absence of fluorescence.
Protocol for Fluorescence Measurements
Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer (e.g., PBS, pH 7.4).
-
Analyte Addition: To the cuvette containing the probe solution, add increasing concentrations of the target analyte.
-
Incubation: Incubate the solution for a specified period to allow for the reaction between the probe and the analyte to reach completion.
-
Fluorescence Measurement: Record the fluorescence emission spectrum at a specific excitation wavelength. The excitation and emission wavelengths should be optimized for the specific probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection limit and the dynamic range of the probe.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95).
Conclusion
The functionalization of the 9-position of the xanthene scaffold, conceptually related to the use of this compound as a synthon, is a powerful strategy for the development of "turn-on" fluorescent probes. The ability to rationally design probes that respond to specific biological or chemical stimuli by modulating the spirocyclization equilibrium has led to the creation of a wide array of sensitive and selective tools for researchers in chemistry, biology, and medicine. The detailed protocols and application notes provided herein offer a foundation for the synthesis, characterization, and utilization of these versatile fluorescent probes in various research and development settings.
References
- 1. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescent Probes with Amine-Incorporated Xanthene Platforms for the Detection of Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting common issues in 9H-Xanthene-9-methanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 9H-Xanthene-9-methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
-
Grignard Reaction: This involves the reaction of a 9-xanthenyl Grignard reagent (formed from 9-bromoxanthene and magnesium) with formaldehyde.
-
Reduction of a 9-substituted xanthene derivative: This typically involves the reduction of a 9H-xanthene-9-carboxylate ester (e.g., methyl or ethyl ester) using a powerful reducing agent like lithium aluminum hydride (LiAlH4).
Q2: My Grignard reaction for this compound synthesis is not initiating. What could be the problem?
A2: Failure of Grignard reaction initiation is a common issue. Several factors could be responsible:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Anhydrous solvents are critical.
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane can help initiate the reaction.[1]
-
Purity of Reagents: Impurities in the 9-bromoxanthene or the solvent can hinder the reaction. Ensure the starting materials are of high purity.
Q3: I am observing a significant amount of a biphenyl-like impurity in my Grignard reaction. What is it and how can I minimize it?
A3: The impurity is likely 9,9'-bixanthene, formed through a Wurtz-type coupling of the Grignard reagent with unreacted 9-bromoxanthene. To minimize this side reaction, try the following:
-
Slow Addition: Add the 9-bromoxanthene solution to the magnesium turnings slowly to maintain a low concentration of the halide in the reaction mixture.[1]
-
Reaction Temperature: Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote side reactions.
Q4: What form of formaldehyde should I use for the Grignard reaction?
A4: Gaseous formaldehyde, generated by the thermal depolymerization of dry paraformaldehyde, is the ideal reagent.[2] Using aqueous formaldehyde (formalin) is not suitable as the water will quench the Grignard reagent. While direct addition of dry paraformaldehyde is sometimes reported, it often leads to lower yields.[2]
Q5: My reduction of ethyl 9H-xanthene-9-carboxylate with LiAlH4 is giving a low yield. What are the possible reasons?
A5: Low yields in LiAlH4 reductions can be due to several factors:
-
Moisture: LiAlH4 reacts violently with water. Ensure your solvent (e.g., anhydrous diethyl ether or THF) and glassware are perfectly dry.[3]
-
Incomplete Reaction: The reaction may require a sufficient reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up Procedure: Improper quenching of the reaction can lead to the loss of product. A careful, stepwise addition of water and then an acidic or basic solution is crucial for hydrolyzing the aluminum salts and isolating the alcohol.
Troubleshooting Guides
Route 1: Grignard Reaction with Formaldehyde
Problem: Low or no yield of this compound.
| Potential Cause | Recommended Solution |
| Failure to form the Grignard reagent | Ensure all glassware is flame-dried and under an inert atmosphere. Use anhydrous solvents. Activate magnesium with iodine or 1,2-dibromoethane.[1] |
| Grignard reagent quenched | Use gaseous formaldehyde from the depolymerization of dry paraformaldehyde. Avoid aqueous formaldehyde.[2] |
| Side reactions (e.g., Wurtz coupling) | Add the 9-bromoxanthene solution dropwise to the magnesium. Maintain a gentle reflux. |
| Inefficient reaction with formaldehyde | Ensure a steady stream of gaseous formaldehyde is bubbled through the Grignard solution with vigorous stirring. |
Problem: Product is an oil or difficult to crystallize.
| Potential Cause | Recommended Solution |
| Presence of impurities (e.g., 9,9'-bixanthene) | Purify the crude product using column chromatography on silica gel. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum. |
| Incorrect recrystallization solvent | Screen for a suitable recrystallization solvent or solvent system. Good solvents should dissolve the compound when hot but not when cold.[4][5] |
Route 2: Reduction of 9H-xanthene-9-carboxylate with LiAlH4
Problem: Incomplete reduction or formation of byproducts.
| Potential Cause | Recommended Solution |
| Inactive LiAlH4 | Use a fresh, unopened container of LiAlH4. The reagent can degrade upon exposure to air and moisture. |
| Insufficient reducing agent | Use a molar excess of LiAlH4 (typically 2-4 equivalents) to ensure complete reduction of the ester. |
| Reaction temperature too low | While the reaction is typically carried out at 0 °C to room temperature, gentle refluxing in THF may be required for less reactive esters. Monitor by TLC. |
Problem: Difficult work-up and product isolation.
| Potential Cause | Recommended Solution |
| Formation of gelatinous aluminum salts | Follow a standard Fieser work-up procedure: carefully and sequentially add water, then a sodium hydroxide solution, to precipitate the aluminum salts as a filterable solid. |
| Product loss during extraction | Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Quantitative Data Summary
The following table presents illustrative yield data for the synthesis of this compound via the Grignard route. Note: This data is for illustrative purposes and actual yields may vary based on experimental conditions.
| Starting Material (9-bromoxanthene) | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1.0 eq | Mg (1.2 eq), Gaseous HCHO (excess) | Anhydrous THF | 4 | Reflux | 65-75 |
| 1.0 eq | Mg (1.2 eq), Paraformaldehyde (2.0 eq) | Anhydrous THF | 6 | Reflux | 40-50 |
| 1.0 eq | n-BuLi (1.1 eq), Gaseous HCHO (excess) | Anhydrous THF | 3 | -78 to RT | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
9-Bromoxanthene
-
Magnesium turnings
-
Iodine (one crystal)
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line (nitrogen or argon).
-
Place magnesium turnings and a crystal of iodine in the flask. Heat gently with a heat gun under a stream of inert gas to activate the magnesium.
-
Allow the flask to cool to room temperature. Add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 9-bromoxanthene in anhydrous THF and add it to the dropping funnel. Add a small portion of the 9-bromoxanthene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle bubbling. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 9-bromoxanthene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, place dry paraformaldehyde. Heat the flask gently to depolymerize the paraformaldehyde into gaseous formaldehyde. Pass the formaldehyde gas through a drying tube and then bubble it into the stirred Grignard solution at 0 °C (ice bath).
-
After the addition of formaldehyde is complete, stir the reaction mixture at room temperature for one hour.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound by Reduction of Methyl 9H-xanthene-9-carboxylate
Materials:
-
Methyl 9H-xanthene-9-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a gas inlet under an inert atmosphere, add a suspension of LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 9H-xanthene-9-carboxylate in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH4 suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH4 by the slow, sequential dropwise addition of: (i) water, (ii) 15% aqueous sodium hydroxide solution, and (iii) water.
-
Stir the resulting mixture at room temperature until a white, granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with ethyl acetate.
-
Collect the filtrate, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization.
Visualizations
Caption: Workflow for this compound synthesis via Grignard reaction.
References
Technical Support Center: Optimizing Reaction Conditions for 9H-Xanthene-9-methanol Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the derivatization of 9H-Xanthene-9-methanol. Whether you are synthesizing ether or ester derivatives, this guide offers detailed experimental protocols, solutions to common problems, and data-driven insights to enhance your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The primary methods for derivatizing the hydroxyl group of this compound are etherification and esterification.
-
Etherification: The Williamson ether synthesis is a widely used method which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[1][2]
-
Esterification: This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride in the presence of a base or catalyst.
Q2: I am observing a low yield in my Williamson ether synthesis of a 9-alkoxymethyl-9H-xanthene derivative. What are the potential causes?
A2: Low yields in the Williamson ether synthesis of this compound derivatives can stem from several factors:
-
Incomplete deprotonation: The hydroxyl group of this compound needs to be fully deprotonated to form the nucleophilic alkoxide. Insufficient base or the use of a base that is not strong enough can lead to low conversion.
-
Steric hindrance: The bulky xanthene scaffold can sterically hinder the approach of the alkyl halide to the alkoxide, slowing down the S(_N)2 reaction.[3][4]
-
Side reactions: Elimination (E2) can compete with substitution (S(_N)2), especially with secondary or tertiary alkyl halides.[1]
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.
Q3: What are the key parameters to consider when optimizing the esterification of this compound?
A3: To optimize the esterification of this compound, consider the following:
-
Acylating agent: Acyl chlorides are generally more reactive than acid anhydrides but may require more stringent anhydrous conditions.
-
Base/Catalyst: A base, such as pyridine or triethylamine, is typically used to neutralize the HCl produced when using acyl chlorides. For acid anhydrides, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.
-
Temperature: While some reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to side product formation.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is usually preferred.
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The disappearance of the starting material spot generally indicates that the reaction is complete.
Troubleshooting Guides
Etherification (Williamson Ether Synthesis)
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Use a stronger base (e.g., NaH instead of NaOH).- Ensure the base is fresh and has been stored correctly.- Use a slight excess of the base (1.1-1.5 equivalents).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture. |
| Poor Alkyl Halide Reactivity | - Use a more reactive alkyl halide (iodide > bromide > chloride).- Primary alkyl halides are preferred to minimize competing elimination reactions.[1][3] |
| Steric Hindrance | - Increase the reaction temperature to overcome the activation energy barrier.- Prolong the reaction time.- Consider using a less sterically hindered alkyl halide if possible. |
| Suboptimal Solvent | - Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[6] |
Esterification (Acylation)
Issue: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently Reactive Acylating Agent | - Switch from an acid anhydride to a more reactive acyl chloride. |
| Catalyst/Base Inefficiency | - For acylations with anhydrides, add a catalytic amount of DMAP.- Ensure the base (e.g., pyridine, triethylamine) is dry and used in sufficient quantity (at least one equivalent) to neutralize the acid byproduct. |
| Hydrolysis of Reagents | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere. |
| Product Loss During Workup | - During aqueous workup, ensure the pH is adjusted correctly to keep the ester in the organic phase.- Perform multiple extractions with an appropriate organic solvent to maximize product recovery. |
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of this compound. Please note that optimal conditions may vary depending on the specific substrate and desired product.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 25 - 60 | 4 - 12 | 75 - 90 |
| Ethyl Bromide | NaH | DMF | 25 - 80 | 6 - 18 | 70 - 85 |
| Benzyl Bromide | K2CO3 | Acetonitrile | 80 | 8 - 16 | 80 - 95 |
Table 2: Representative Conditions for Esterification
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 0 - 25 | 2 - 6 | 85 - 98 |
| Acetic Anhydride | DMAP (cat.) | DCM | 25 | 4 - 12 | 80 - 95 |
| Benzoyl Chloride | Triethylamine | THF | 0 - 25 | 3 - 8 | 90 - 99 |
Experimental Protocols
Protocol 1: Synthesis of 9-(Methoxymethyl)-9H-xanthene (Etherification)
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[7][8][9]
Protocol 2: Synthesis of 9H-xanthen-9-ylmethyl acetate (Esterification)
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Visualizations
Caption: General workflow for the Williamson ether synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 9H-Xanthene-9-methanol Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 9H-Xanthene-9-methanol for the protection of functional groups, particularly in the synthesis of peptides and other complex organic molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the 9H-xanthen-9-yl (Xan) protecting group?
The 9H-xanthen-9-yl (Xan) group is predominantly used for the protection of the side chain amide functionalities of asparagine (Asn) and glutamine (Gln) in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its bulky nature effectively prevents common side reactions such as aspartimide formation and dehydration of the amide to a nitrile during peptide chain elongation.[1][3] It is also employed for the protection of the sulfhydryl group of cysteine (Cys).[4]
Q2: What are the main advantages of using the Xan group over other protecting groups for Asn and Gln?
The primary advantage of the Xan group is its superior ability to suppress aspartimide formation compared to other protecting groups like the trityl (Trt) group.[3] This leads to higher purity of the crude peptide and improved overall yields. The Xan group is also reported to provide better solubility to the protected amino acid derivatives.
Q3: How is the Xan protecting group introduced?
The Xan group is typically introduced via an acid-catalyzed reaction between the functional group to be protected (e.g., the side chain amide of Fmoc-Asn-OH or Fmoc-Gln-OH) and a xanthydrol, such as 9H-Xanthen-9-ol.[5] The reaction is generally carried out in a suitable organic solvent.
Q4: Under what conditions is the Xan group stable?
The Xan group is stable to the basic conditions used for the removal of the Fmoc group (e.g., 20% piperidine in DMF) during SPPS.[3] However, it is labile to strong acids.
Q5: How is the Xan group cleaved?
The Xan group is readily cleaved under acidic conditions, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).[1] The cleavage is usually performed concurrently with the final cleavage of the peptide from the solid support. Scavengers are often added to the cleavage cocktail to trap the reactive xanthenyl cation generated during deprotection.
Troubleshooting Guides
Protection Step
Problem 1: Low yield of the Xan-protected product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure that the this compound (or corresponding xanthydrol) is used in a sufficient molar excess. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), and extend the reaction time if necessary.
-
-
Possible Cause 2: Inefficient acid catalysis.
-
Solution: The choice and concentration of the acid catalyst are crucial. For the protection of amino acid side chains, a catalytic amount of a strong acid like trifluoroacetic acid (TFA) is often used.[6] Optimize the amount of acid catalyst; too little may result in a sluggish reaction, while too much can lead to side reactions.
-
-
Possible Cause 3: Formation of dixanthenyl ether as a side product.
-
Solution: The self-condensation of this compound to form dixanthenyl ether can be a competing reaction, especially under strongly acidic conditions. To minimize this, add the alcohol substrate to the reaction mixture before adding the acid catalyst. Running the reaction at a lower temperature might also be beneficial.
-
Problem 2: Difficulty in purifying the Xan-protected product.
-
Possible Cause 1: Presence of unreacted starting materials.
-
Solution: If the reaction has not gone to completion, purification can be challenging due to similar polarities of the product and starting materials. Optimize the reaction conditions to drive the reaction to completion. Column chromatography on silica gel is a common method for purification.[5]
-
-
Possible Cause 2: Co-elution with byproducts like dixanthenyl ether.
-
Solution: Use a solvent system for chromatography that provides good separation between your desired product and the nonpolar dixanthenyl ether. A gradient elution from a nonpolar to a more polar solvent system can be effective.
-
Deprotection Step
Problem 3: Incomplete cleavage of the Xan group.
-
Possible Cause 1: Insufficient acid strength or reaction time.
-
Solution: Ensure that the TFA concentration in the cleavage cocktail is sufficient (typically 95%).[1] The standard cleavage time is 2-4 hours at room temperature. For sterically hindered sites or particularly stable protected groups, extending the cleavage time may be necessary.
-
-
Possible Cause 2: Inefficient scavenging of the xanthenyl cation.
-
Solution: The cleavage of the Xan group is a reversible process. The liberated xanthenyl cation can re-attach to the deprotected functional group. Use an effective scavenger, such as triisopropylsilane (TIS), in the cleavage cocktail to irreversibly trap the carbocation.[7]
-
Problem 4: Observation of side products after deprotection.
-
Possible Cause 1: Alkylation of sensitive residues.
-
Possible Cause 2: Oxidation of sensitive residues.
-
Solution: For peptides containing sensitive residues like methionine (Met) or cysteine (Cys), it is important to use a cleavage cocktail that minimizes oxidation. The addition of scavengers like 1,2-ethanedithiol (EDT) can be beneficial.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of the 9H-xanthen-9-yl (Xan) protecting group.
Table 1: Typical Yields for Protection and Deprotection Reactions
| Reaction | Substrate | Reagents and Conditions | Typical Yield (%) | Reference |
| Protection | ||||
| Fmoc-Asn-OH to Fmoc-Asn(Xan)-OH | Fmoc-Asn-OH | 9-H-Xanthen-9-ol, TFA (cat.), Acetic Acid, rt | 70-85 | [5] |
| Fmoc-Gln-OH to Fmoc-Gln(Xan)-OH | Fmoc-Gln-OH | 9-H-Xanthen-9-ol, TFA (cat.), Acetic Acid, rt | 75-90 | [5] |
| Cysteine derivative to S-Xan protected Cys | Nα-Fmoc-Cysteine | 9-Hydroxyxanthene, TFA (cat.), DCM, rt, 1h | High | [4] |
| Deprotection | ||||
| Cleavage of Xan from Asn/Gln in SPPS | Peptide-resin | 95% TFA, 2.5% TIS, 2.5% H₂O, 2-4 hours, rt | >95 (cleavage) | [7] |
| Selective on-resin deprotection of Xan | Peptide-resin | 50% TFA in DCM, 30 minutes, rt | Variable | [7] |
| Cleavage of S-Xan from Cysteine in SPPS | Peptide-resin | TFA/CH₂Cl₂/Et₃SiH (1:98.5:0.5), 25 °C, 2 h | High | [4] |
Table 2: Stability of the 9H-xanthen-9-yl (Xan) Group
| Condition | Stability | Comments | Reference |
| Basic Conditions | |||
| 20% Piperidine in DMF (Fmoc deprotection) | Stable | The Xan group is designed to be stable under the standard basic conditions used for Fmoc group removal in SPPS. | [3] |
| Acidic Conditions | |||
| 50% TFA in DCM | Labile | Can be used for selective on-resin deprotection, though completeness may vary. | [7] |
| 95% TFA (Standard cleavage) | Readily Cleaved | The Xan group is efficiently removed under standard final cleavage conditions in SPPS. | [1] |
| Other Conditions | |||
| Oxidative conditions (e.g., Iodine) | Labile (for S-Xan) | S-Xan protected cysteine can be oxidatively deprotected to form a disulfide bond. | [4] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Asn(Xan)-OH
This protocol describes the synthesis of N-α-Fmoc-N-γ-(9H-xanthen-9-yl)-L-asparagine.
Materials:
-
Fmoc-Asn-OH
-
9H-Xanthen-9-ol
-
Trifluoroacetic acid (TFA)
-
Glacial acetic acid
-
Diethyl ether
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a round-bottom flask, suspend Fmoc-Asn-OH (1.0 equivalent) and 9H-Xanthen-9-ol (1.1 equivalents) in glacial acetic acid.
-
To the stirred suspension, add a catalytic amount of trifluoroacetic acid (e.g., 0.1 equivalents) at room temperature.
-
Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:Methanol:Acetic acid, 95:5:1).
-
Once the reaction is complete, pour the reaction mixture into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove unreacted 9H-Xanthen-9-ol and other impurities.
-
To remove residual acetic acid, the precipitate can be re-dissolved in a minimal amount of DCM and re-precipitated with hexane, or washed extensively with water.
-
Dry the final product under vacuum to obtain Fmoc-Asn(Xan)-OH as a white solid.
Protocol 2: General Procedure for Cleavage and Deprotection of a Xan-Protected Peptide from Resin
This protocol is suitable for the final cleavage of a peptide synthesized on a solid support, with simultaneous removal of the Xan protecting group.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail in a fume hood by carefully mixing the components.
-
Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to ensure complete recovery of the peptide.
-
Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other small molecules.
-
Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for the introduction of the 9H-xanthen-9-yl (Xan) protecting group.
Caption: Workflow for the cleavage of the 9H-xanthen-9-yl (Xan) protecting group.
Caption: Logical relationships in troubleshooting common issues with the Xan protecting group.
References
side reactions and byproducts in 9H-Xanthene-9-methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9H-Xanthene-9-methanol. The information below addresses common side reactions and byproduct formation encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in reactions involving this compound?
A1: The primary side reactions involving this compound and its derivatives include oxidation of the xanthene core, oxidation of the primary alcohol, esterification in alcoholic solvents, and potential dehydration under acidic conditions. The xanthene ring system can also be susceptible to photodegradation when exposed to light.[1]
Q2: I am seeing an unexpected peak in my chromatogram after a reaction. What could it be?
A2: An unexpected peak could be one of several common byproducts. If your reaction was performed in the presence of an oxidizing agent or exposed to air over time, you might be observing the formation of 9H-xanthene-9-carbaldehyde, 9H-xanthene-9-carboxylic acid, or even xanthone, the product of oxidation at the 9-position of the xanthene ring.[2][3] If an alcohol was used as a solvent, an ester byproduct could have formed.[4]
Q3: How can I minimize the formation of xanthone as a byproduct?
A3: To minimize the oxidation of the 9H-xanthene core to xanthone, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. Avoid prolonged exposure of the reaction mixture to air and light.
Q4: My reaction involves an alcohol as a solvent, and I suspect an ester byproduct has formed. How can I confirm this?
A4: The formation of an ester, such as methyl 9H-xanthene-9-carboxylate when using methanol, is a known possibility.[4] You can confirm its presence by comparing your product mixture with a known standard of the suspected ester using techniques like HPLC, GC-MS, or NMR. The ester will have a characteristic shift in its NMR spectrum compared to the starting alcohol.
Q5: Are there any specific storage recommendations for this compound and its derivatives to prevent degradation?
A5: Yes, to ensure stability, this compound and its derivatives should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration under an inert atmosphere is recommended.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product and presence of a significant amount of a more polar byproduct. | Oxidation of the primary alcohol to 9H-xanthene-9-carboxylic acid. | - Conduct the reaction under an inert atmosphere. - Use purified, degassed solvents. - Choose a milder oxidizing agent if applicable to your desired transformation. |
| Formation of a non-polar byproduct, especially in reactions conducted in an alcohol solvent. | Esterification of the starting material or its carboxylic acid derivative with the solvent. | - Use an aprotic solvent if the reaction chemistry allows. - If an alcohol solvent is necessary, minimize reaction time and temperature. - Purify the final product using column chromatography to separate the ester byproduct. |
| Appearance of a yellow color in the reaction mixture or isolated product. | Formation of xanthone due to oxidation of the xanthene methylene bridge.[3] | - Protect the reaction from light. - Work under strictly anaerobic conditions. - Consider adding an antioxidant if it does not interfere with the main reaction. |
| Inconsistent results between experimental runs. | Degradation of the starting material due to improper storage or handling. Photodegradation is a possibility.[1] | - Store this compound in a tightly sealed container in a cool, dark place. - Prepare solutions fresh before use. - Minimize exposure of the compound and reaction mixtures to ambient light. |
| Formation of a high molecular weight, less polar byproduct, particularly under acidic conditions. | Intermolecular etherification (dehydration) of two molecules of this compound. | - Avoid using strong acids if possible, or use a milder acid catalyst. - Keep the reaction temperature as low as possible. - Use a higher dilution to disfavor intermolecular reactions. |
Side Reaction Pathways and Experimental Workflows
The following diagrams illustrate potential side reaction pathways for this compound and a general workflow for troubleshooting byproduct formation.
Caption: Potential side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting unexpected byproducts.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation Byproducts
-
Solvent Degassing: Before use, degas all solvents (e.g., dichloromethane, THF, acetonitrile) by bubbling a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove any adsorbed moisture and oxygen. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add this compound and any other solid reagents to the reaction flask under a positive flow of inert gas. Dissolve the solids in the degassed solvent, introduced via a cannula or a gas-tight syringe.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. If possible, wrap the reaction flask in aluminum foil to protect it from light.
-
Work-up: Conduct the reaction work-up and purification steps as quickly as possible to minimize exposure to air.
Protocol 2: Test for Ester Byproduct Formation
-
Sample Preparation: Dissolve a small sample of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
-
NMR Analysis: Acquire a ¹H NMR spectrum. The presence of a new set of signals corresponding to the alcohol moiety of the solvent (e.g., a singlet around 3.7 ppm for a methyl ester) and a downfield shift of the proton at the 9-position of the xanthene ring compared to the starting material would suggest ester formation.
-
LC-MS Analysis: Prepare a dilute solution of the crude product in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample by LC-MS. An ester byproduct will have a molecular weight corresponding to the addition of the acyl group from the solvent minus the mass of water.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inversion Motion of Xanthene and Detection of Its Oxidation Product Xanthone from Gas-Phase Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 9H-xanthene-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield and purity of 9H-Xanthene-9-methanol products
Welcome to the Technical Support Center for 9H-Xanthene-9-methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound products. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound. The primary synthetic route involves the preparation of a 9-substituted xanthene precursor, such as 9H-xanthene-9-carboxylic acid or its ester, followed by reduction to the desired alcohol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Precursor Synthesis (9H-xanthene-9-carboxylic acid) | Incomplete reaction during carboxylation of 9H-xanthene. | - Ensure strictly anhydrous conditions, as organolithium reagents are highly reactive with water.- Use freshly titrated n-butyllithium to ensure accurate molar equivalents.- Allow sufficient reaction time for the formation of the lithiated intermediate. |
| Inefficient quenching with carbon dioxide (dry ice). | - Use a large excess of freshly crushed, high-purity dry ice.- Ensure the reaction mixture is added slowly to the dry ice to prevent localized warming and side reactions. | |
| Low or No Product Yield in Reduction Step | Inactive or insufficient reducing agent (e.g., LiAlH₄). | - Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch.- Ensure the correct molar ratio of the reducing agent to the starting material is used. |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider a slight increase in temperature or an extended reaction time. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent. | - Ensure the product is thoroughly dried under a high vacuum for an extended period.- Consider co-evaporation with a suitable solvent to azeotropically remove residual solvents. |
| Presence of impurities. | - Purify the product using column chromatography on silica gel.- Attempt recrystallization from a different solvent system. | |
| Presence of Unreacted Starting Material in Final Product | Incomplete reaction in either the precursor synthesis or the reduction step. | - Increase the reaction time and/or the amount of the respective reagent (e.g., n-butyllithium or LiAlH₄).- Optimize reaction temperature to ensure it proceeds to completion. |
| Inefficient purification. | - Optimize the mobile phase for column chromatography to achieve better separation between the product and starting material.- Consider a multi-step purification process, such as a combination of chromatography and recrystallization. | |
| Formation of Side Products | Side reactions during the carboxylation or reduction steps. | - Maintain the recommended reaction temperature to minimize side reactions.- Ensure slow and controlled addition of reagents. |
| Degradation of the product during workup or purification. | - Avoid unnecessarily harsh acidic or basic conditions during the workup.- If the product is sensitive to silica gel, consider using a different stationary phase for chromatography (e.g., alumina) or passivating the silica gel with a suitable amine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and reliable method for the synthesis of this compound involves a two-step process. The first step is the synthesis of a suitable precursor, typically 9H-xanthene-9-carboxylic acid, via carboxylation of 9H-xanthene using a strong base like n-butyllithium followed by quenching with carbon dioxide. The second step is the reduction of the carboxylic acid to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: My yield of 9H-xanthene-9-carboxylic acid is consistently low. What are the critical parameters to control?
A2: Low yields in the synthesis of 9H-xanthene-9-carboxylic acid are often due to issues with the lithiation step. It is crucial to maintain strictly anhydrous conditions, as n-butyllithium reacts readily with water. Using freshly titrated n-butyllithium is also essential to ensure you are adding the correct stoichiometric amount. Furthermore, the quality of the dry ice used for quenching is important; it should be freshly crushed and used in a large excess to ensure efficient carboxylation.
Q3: Can I use a milder reducing agent than LiAlH₄ for the reduction of 9H-xanthene-9-carboxylic acid?
A3: Reducing a carboxylic acid directly to an alcohol requires a strong reducing agent. While LiAlH₄ is the most common choice, other powerful reducing agents could potentially be used. Milder reducing agents like sodium borohydride are generally not effective for the reduction of carboxylic acids. However, if you first convert the carboxylic acid to an ester (e.g., the methyl or ethyl ester), you may have more options for the reducing agent, although LiAlH₄ is still highly efficient for ester reduction.
Q4: How can I effectively monitor the progress of the reduction reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reduction. You should spot the reaction mixture alongside the starting material (9H-xanthene-9-carboxylic acid or its ester). The reaction is considered complete when the spot corresponding to the starting material has disappeared, and a new, more polar spot corresponding to the alcohol product is observed.
Q5: What are the best methods for purifying the final this compound product?
A5: The most common methods for purifying this compound are column chromatography and recrystallization. Column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate, is effective for removing both less polar and more polar impurities. Following chromatography, recrystallization from a suitable solvent system can further enhance the purity of the final product.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its precursor, 9H-xanthene-9-carboxylic acid. Please note that specific yields and purities can vary depending on the reaction scale, purity of reagents, and experimental conditions.
Table 1: Synthesis of 9H-xanthene-9-carboxylic acid
| Parameter | Value | Notes |
| Starting Material | 9H-Xanthene | |
| Reagents | n-Butyllithium, Dry Ice (CO₂) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Temperature | -78 °C to room temperature | |
| Reported Yield | 60-80% | Highly dependent on anhydrous conditions and reagent quality. |
| Typical Purity (after recrystallization) | >98% |
Table 2: Reduction of 9H-xanthene-9-carboxylic acid to this compound
| Parameter | Value | Notes |
| Starting Material | 9H-xanthene-9-carboxylic acid | |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | |
| Reaction Temperature | 0 °C to reflux | |
| Reported Yield | 75-90% | Yields can be affected by the efficiency of the workup procedure. |
| Typical Purity (after chromatography) | >97% |
Experimental Protocols
Protocol 1: Synthesis of 9H-xanthene-9-carboxylic acid
This protocol describes a representative procedure for the synthesis of the carboxylic acid precursor.
Materials:
-
9H-Xanthene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 9H-xanthene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution while maintaining the temperature below -70 °C. A deep red color should develop, indicating the formation of the anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate beaker, place a large excess of freshly crushed dry ice.
-
Slowly transfer the cold reaction mixture onto the dry ice with vigorous stirring. A color change from red to yellow/orange should be observed.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted 9H-xanthene.
-
Acidify the aqueous layer with 1M HCl to precipitate the 9H-xanthene-9-carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Protocol 2: Synthesis of this compound (Representative Reduction)
This protocol provides a general method for the reduction of 9H-xanthene-9-carboxylic acid to this compound using LiAlH₄.
Materials:
-
9H-xanthene-9-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 9H-xanthene-9-carboxylic acid in anhydrous THF.
-
Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: A troubleshooting decision tree for synthesis issues.
Technical Support Center: Purification of 9H-Xanthene-9-methanol and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 9H-Xanthene-9-methanol (also known as Xanthydrol) and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: this compound is commonly synthesized by the reduction of xanthone.[1] Therefore, common impurities may include:
-
Unreacted Xanthone: The starting material for the synthesis.
-
Byproducts of Reduction: Depending on the reducing agent used (e.g., sodium borohydride), various side products can be formed.
-
Solvents: Residual solvents from the reaction or initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A typical method would involve a C18 reverse-phase column with a gradient of acetonitrile and water.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired compound and identify impurities if they are present in sufficient quantity.
-
Melting Point Analysis: A sharp melting point range close to the literature value (122-124 °C) is indicative of high purity.[3]
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.[4]
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise.
Problem 1: The compound does not dissolve in the hot solvent.
| Potential Cause | Recommended Solution |
| Inappropriate solvent | The polarity of the solvent may be too different from this compound. Based on solubility data, methanol is a good starting point as this compound is soluble in it.[5] If a single solvent is not effective, a mixed-solvent system can be employed. |
| Insufficient solvent | Add small increments of the hot solvent until the compound dissolves. Be cautious not to add a large excess, as this will reduce the final yield.[6] |
Problem 2: The compound "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Solution is supersaturated at a temperature above the compound's melting point. | Add a small amount of additional hot solvent to decrease the saturation.[3] |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[7] |
| High impurity level. | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification by column chromatography. |
Problem 3: No crystals form upon cooling.
| Potential Cause | Recommended Solution |
| Solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[8] |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6] |
Problem 4: The final product is still impure.
| Potential Cause | Recommended Solution |
| Crystals formed too quickly, trapping impurities. | Ensure slow cooling. A second recrystallization may be necessary to achieve higher purity.[3] |
| Inappropriate washing of crystals. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. |
Column Chromatography
Column chromatography is an effective method for separating compounds based on their differential adsorption to a stationary phase.
Problem 1: Poor separation of this compound from impurities.
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase polarity. | The polarity of the eluent is critical. For a polar compound like this compound, a mobile phase that is too polar will cause the compound to elute too quickly (high Rf), while a non-polar eluent will result in slow elution (low Rf). Start with a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) and optimize the ratio using TLC. An ideal Rf value on a TLC plate is typically between 0.2 and 0.4 for good separation on a column.[9] |
| Column overloading. | The amount of crude material loaded onto the column should be appropriate for the column size. Overloading leads to broad bands and poor separation. |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or air bubbles to prevent channeling. |
Problem 2: The compound is not eluting from the column.
| Potential Cause | Recommended Solution |
| Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent in the mixture (gradient elution). For example, you can increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If the compound still does not elute, adding a small amount of a more polar solvent like methanol to the eluent can be effective.[5] |
| Strong interaction with the stationary phase. | This compound has a hydroxyl group which can interact strongly with the acidic silica gel. Adding a small amount of a competitive polar solvent like methanol can help to disrupt these interactions. |
Problem 3: Streaking or tailing of the compound band.
| Potential Cause | Recommended Solution |
| Compound is too concentrated or has low solubility in the mobile phase. | Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also be beneficial. |
| Strong interaction with acidic silica gel. | The hydroxyl group of this compound can lead to tailing. Adding a small percentage of a polar solvent like methanol to the mobile phase can improve the peak shape.[5] |
Quantitative Data Summary
The following tables provide proposed starting parameters for the purification of this compound. These are general guidelines and may require optimization based on the specific impurities present in the crude sample.
Table 1: Proposed Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Expected Purity | Notes |
| Methanol/Water | ~9:1 | >98% | Dissolve in hot methanol, add hot water dropwise until cloudy, then add a few drops of hot methanol to clarify. |
| Ethanol/Hexane | ~1:2 | >97% | Dissolve in a minimum of hot ethanol, then add hexane dropwise. |
| Chloroform/Hexane | ~1:3 | >95% | Dissolve in a minimum of hot chloroform, then add hexane dropwise. |
Table 2: Proposed Column Chromatography Parameters
| Stationary Phase | Mobile Phase (v/v) | Expected Rf | Expected Purity | Notes |
| Silica Gel | Hexane:Ethyl Acetate (7:3 to 1:1) | 0.2 - 0.4 | >98% | Optimize the ratio based on TLC analysis of the crude mixture. |
| Silica Gel | Dichloromethane:Methanol (98:2) | ~0.3 | >98% | A small amount of methanol can improve peak shape and elution of this polar compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed-Solvent System (Methanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol.
-
Induce Saturation: While the methanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol/water (in the same approximate ratio as the recrystallization solvent).
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase as the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel. Alternatively, pre-adsorb the crude material onto a small amount of silica gel (dry loading) and add the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. columbia.edu [columbia.edu]
stability issues of 9H-Xanthene-9-methanol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 9H-Xanthene-9-methanol under various reaction conditions.
Troubleshooting Guide: Stability Issues of this compound
Unexpected degradation of this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common stability issues.
Issue 1: Unexpected Impurities Detected by HPLC, LC-MS, or NMR
Possible Cause: Degradation of this compound due to reaction conditions.
Troubleshooting Workflow:
Navigating the Solubility Challenges of 9H-Xanthene-9-methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility challenges of 9H-Xanthene-9-methanol in common organic solvents. The information is tailored for researchers and professionals in drug development and other scientific fields who utilize this compound in their experiments.
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter difficulties in dissolving this compound, a compound with a rigid, polycyclic structure that can contribute to low solubility in certain organic solvents. The following troubleshooting steps and alternative approaches can help overcome these issues.
Initial Solvent Selection and Optimization
The choice of solvent is critical for successfully dissolving this compound. While it is generally more soluble in polar aprotic solvents, experimental conditions may necessitate the use of other solvent systems.
Problem: this compound does not dissolve in the primary solvent at the desired concentration.
Solutions:
-
Consult Solubility Data: Refer to the quantitative solubility data to select the most appropriate solvent.
-
Co-solvent System: Introduce a co-solvent to increase the polarity of the solvent mixture. A common approach is to prepare a high-concentration stock solution in a strong solvent like DMSO and then dilute it into the final experimental medium.
-
Heating: Gently warming the solvent can increase the solubility of this compound. However, it is crucial to ensure the compound's stability at elevated temperatures.
-
Sonication: Utilize a sonicator to provide mechanical agitation, which can aid in the dissolution process by breaking down solute aggregates.
Experimental Workflow for Preparing a Stock Solution
The following workflow outlines a general procedure for preparing a stock solution of this compound, a common practice in biological assays.
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 9H-Xanthene-9-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments with 9H-Xanthene-9-methanol. The following sections detail catalyst selection, optimization strategies, and solutions to common issues encountered during its various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and the common types of reactions it undergoes?
A1: this compound has two primary reactive sites: the hydroxyl group of the methanol moiety and the C-H bond at the 9-position of the xanthene core. The most common reactions include:
-
Protection of Amines: The hydroxyl group can react with amines under acidic conditions to form a stable N-(9-xanthenylmethyl) protected amine. This protecting group is notable for its stability and can be cleaved under specific conditions, such as photolysis.[1]
-
Esterification & Etherification: The primary alcohol functionality can undergo standard acid-catalyzed esterification with carboxylic acids or etherification with other alcohols.
-
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters and azides, with inversion of stereochemistry.[2][3][4][5]
-
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid (9H-xanthene-9-carboxylic acid). Additionally, the 9-H position of the xanthene ring can be oxidized to form a xanthone.
Q2: How do I choose the right catalyst for an esterification reaction with this compound?
A2: For a standard Fischer esterification, strong Brønsted acids are typically used. The choice of catalyst can influence reaction time and yield. Common choices include:
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and effective catalyst.[1][6][7]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is often easier to handle than sulfuric acid and can lead to cleaner reactions.
-
Amberlyst-15: A solid acid resin that can be easily filtered out of the reaction mixture, simplifying purification.
The selection depends on the scale of your reaction, the sensitivity of your substrates, and your preferred workup procedure.
Q3: What are the key advantages of using this compound as a protecting group for amines?
A3: The 9-xanthenylmethyl group, derived from this compound, is a valuable protecting group for amines due to its stability under various conditions (acidic, basic, and thermal).[1] It is particularly useful as a photocleavable protecting group, allowing for deprotection under neutral conditions with UV light, which is advantageous for sensitive substrates.[8]
Troubleshooting Guides
Issue 1: Low Yield in Acid-Catalyzed Etherification or Esterification
| Possible Cause | Troubleshooting Steps & Optimization | Relevant Chemistry |
| Equilibrium Limitation | Use one reactant in large excess (often the more available or lower boiling point alcohol in etherification, or the alcohol when it's also the solvent in esterification).[7] Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. | Fischer esterification and acid-catalyzed etherification are reversible reactions. According to Le Châtelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium toward the desired product.[7] |
| Inactive or Insufficient Catalyst | Use a fresh bottle of acid catalyst or titrate to confirm its concentration.[1] Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). | Acid catalysts can degrade over time due to absorption of atmospheric moisture. Sufficient catalyst concentration is necessary to protonate the carbonyl group (in esterification) or the hydroxyl group, activating them for nucleophilic attack. |
| Low Reaction Temperature | Ensure the reaction mixture is reaching the appropriate temperature for reflux. For high-boiling-point alcohols, ensure the heating mantle or oil bath is set to a temperature sufficiently above the solvent's boiling point.[1] | The rate of reaction is temperature-dependent. Insufficient temperature will lead to slow reaction kinetics and incomplete conversion within a practical timeframe. |
| Steric Hindrance | If the carboxylic acid or the coupling alcohol is sterically hindered, consider using a different coupling method like the Mitsunobu reaction, which proceeds under milder conditions.[2][3][4][5][9] | Steric bulk around the reactive centers can impede the approach of the nucleophile, slowing down or preventing the reaction. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps & Optimization | Relevant Chemistry |
| Formation of Symmetric Ether | In esterification reactions, high temperatures and strong acid catalysts can promote the dehydration of the excess alcohol to form a symmetric ether.[7] Use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄) or conduct the reaction at the lowest effective temperature. | This is a competing acid-catalyzed dehydration reaction. The formation of the ether is generally favored at higher temperatures. |
| Decomposition of Starting Material | If your substrate is sensitive to strong acids, consider using a milder catalyst or a non-acidic coupling method. For example, the Mitsunobu reaction avoids strongly acidic conditions.[2][3][4][5][9] | The xanthene core is generally stable, but other functional groups on your reaction partner may be acid-labile. |
| Formation of Xanthone | If the reaction is exposed to air and light, particularly with certain catalysts, oxidation of the 9-position of the xanthene ring can occur. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The 9-H of the xanthene moiety can be susceptible to oxidation. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps & Optimization | Relevant Chemistry |
| Residual Acid Catalyst | During aqueous workup, ensure thorough washing with a base (e.g., saturated sodium bicarbonate solution) to completely neutralize and remove the acid catalyst.[6][7] | Residual acid can complicate purification by causing streaking on silica gel chromatography and can potentially degrade the product over time. |
| Emulsion during Extraction | If an emulsion forms during the aqueous workup, add a small amount of brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase.[1] | Emulsions are common when the densities of the organic and aqueous phases are similar or when surfactants are present. |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography to achieve better separation. Test different solvent polarities and consider using a gradient elution. Recrystallization can be an effective alternative or additional purification step.[1][10] | Similar polarities of the desired product and impurities can make chromatographic separation challenging. |
Quantitative Data
Table 1: Illustrative Comparison of Catalysts for Esterification of this compound with Acetic Acid *
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | 2 | Toluene | 110 | 6 | ~90 |
| p-TsOH | 5 | Toluene | 110 | 8 | ~85 |
| Amberlyst-15 | 10 (w/w) | Toluene | 110 | 12 | ~80 |
*Data is representative and based on general Fischer esterification principles. Actual results may vary depending on specific reaction conditions.
Table 2: Reagents for the Mitsunobu Reaction of this compound *
| Nucleophile | Phosphine | Azodicarboxylate | Product Type |
| Benzoic Acid | PPh₃ | DEAD or DIAD | Ester |
| Phthalimide | PPh₃ | DEAD or DIAD | Protected Amine |
| Hydrazoic Acid (HN₃) | PPh₃ | DEAD or DIAD | Azide |
*This table provides common reagents for the Mitsunobu reaction. The reaction proceeds with inversion of configuration at the alcohol carbon.[2][3][4][5]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.05 eq.).
-
Heating: Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Protection of an Amine
-
Reaction Setup: Dissolve the primary or secondary amine (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., dichloromethane or chloroform).[11]
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting amine by TLC.
-
Workup: Upon completion, quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude N-(9-xanthenylmethyl) protected amine can be purified by column chromatography or recrystallization.
Visualizations
Caption: Catalyst selection workflow for reactions of this compound.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Amine protection pathway using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
monitoring the progress of reactions with 9H-Xanthene-9-methanol by TLC or HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving 9H-Xanthene-9-methanol using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why should I monitor my reaction involving this compound?
A1: Monitoring your reaction is crucial to determine its progress and endpoint. It allows you to:
-
Confirm the consumption of the starting material (this compound).
-
Observe the formation of the desired product.
-
Identify the presence of any byproducts or intermediates.
-
Determine the optimal time to stop the reaction ("quench") to maximize yield and minimize impurity formation.[1][2]
Q2: Which technique, TLC or HPLC, is better for monitoring my reaction?
A2: The choice depends on your specific needs:
-
TLC is a rapid, simple, and cost-effective technique ideal for quick qualitative checks of reaction progress at the bench.[3][4][5] It's excellent for determining if the starting material is consumed and a new spot (product) has appeared.[1][2]
-
HPLC is a more powerful, quantitative technique that provides higher resolution, sensitivity, and precise data on the concentration of reactants, products, and byproducts.[6] It is preferred when you need to accurately determine reaction kinetics, purity, and yield.
Q3: How do I choose the right solvent system for TLC analysis?
A3: The goal is to find a solvent system where the starting material and product have different and well-resolved spots, ideally with Rf values between 0.2 and 0.8.[7] A common starting point for compounds like this compound is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1][8] You can adjust the ratio of the solvents to optimize the separation. Increasing the proportion of the more polar solvent will generally increase the Rf values of your compounds.[9]
Q4: What type of HPLC column and mobile phase should I start with for this compound analysis?
-
Column: A C18 or a Phenyl-phase column is a good starting point. Phenyl columns can offer unique selectivity for aromatic compounds through π-π interactions.
-
Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is typically used.[11][12][13] A gradient elution (where the organic solvent percentage increases over time) is often effective for separating components in a reaction mixture.[11][14]
Q5: My compound is not UV-active. How can I visualize it on a TLC plate?
A5: If this compound or your product is not visible under a UV lamp (254 nm), you can use a staining reagent.[15] Common stains that work for a wide variety of organic compounds, including alcohols, include:
-
Potassium Permanganate (KMnO₄) stain: Reacts with oxidizable groups like alcohols.
-
P-Anisaldehyde stain: Gives different colored spots for different functional groups upon heating.
-
Phosphomolybdic Acid (PMA) stain: A good general-purpose stain that visualizes most organic compounds as green or blue spots upon heating.[15]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | Sample is too concentrated (overloaded).[3][15] | Dilute the sample solution before spotting it on the TLC plate.[3] |
| Compound is strongly acidic or basic. | Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the developing solvent (eluent).[15] | |
| Sample was applied in a solvent that is too polar. | Dissolve the sample in a less polar solvent for spotting. | |
| Decomposition on the silica gel plate (which is slightly acidic). | Consider using alumina or reverse-phase TLC plates. Run a 2D TLC to check for decomposition. | |
| Spots are at the Baseline (Low Rf) | The developing solvent (eluent) is not polar enough.[15] | Increase the proportion of the polar solvent in your eluent mixture.[15] |
| Spots are at the Solvent Front (High Rf) | The developing solvent (eluent) is too polar.[15] | Decrease the proportion of the polar solvent in your eluent mixture.[15] |
| No Spots are Visible | Sample is too dilute. | Concentrate your sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications. |
| Compound is not UV-active. | Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) and heat to visualize the spots.[15] | |
| Solvent level in the chamber was above the spotting line. | Ensure the solvent level is always below the line where you spotted your samples. | |
| Uneven Solvent Front | The TLC plate was touching the side of the developing chamber or the filter paper. | Ensure the plate is centered in the chamber and not touching the sides. |
| The top of the chamber was not properly sealed. | Ensure the chamber is tightly covered to maintain a saturated atmosphere. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Column overloading. | Dilute the sample or inject a smaller volume. | |
| Split Peaks | Clogged inlet frit or void at the head of the column. | Replace the column inlet frit or replace the column. Try reversing the column and flushing with a strong solvent. |
| Sample solvent is much stronger than the mobile phase. | Prepare the sample in a weaker solvent or in the mobile phase itself. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition or pump performance. | Degas the mobile phase thoroughly. Check for leaks in the pump and fittings. Manually prepare the mobile phase to check the gradient proportioning valves.[14] |
| Poor temperature control. | Use a column oven to maintain a constant and stable temperature. | |
| High Backpressure | Blockage in the system (tubing, injector, guard, or analytical column). | Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. |
| Precipitated buffer in the mobile phase. | Ensure buffer components are fully soluble in the mobile phase mixture. Flush the system with water to dissolve salt buildup. | |
| No Peaks or Very Small Peaks | Injector issue or air bubble in the sample loop. | Check the injector for proper function and ensure sample vials have sufficient volume. Purge the injector. |
| Detector lamp is off or failing. | Check the detector status and lamp energy. Replace the lamp if necessary. | |
| Sample is too dilute. | Inject a more concentrated sample. |
Data Presentation
Table 1: Typical TLC Data for Monitoring a Reaction of this compound
Disclaimer: The following Rf values are estimates based on the polarity of the compounds and data from similar structures. Actual values must be determined experimentally.
| Compound | Structure | Expected Polarity | Estimated Rf (20% EtOAc in Hexane) | Estimated Rf (40% EtOAc in Hexane) |
| This compound | Aromatic Alcohol | Moderately Polar | ~ 0.30 | ~ 0.55 |
| Example Product (Ester) | Ester Derivative | Less Polar than Alcohol | ~ 0.50 | ~ 0.75 |
| Example Product (Acid) | Carboxylic Acid | More Polar than Alcohol | ~ 0.10 | ~ 0.35 |
Table 2: Starting HPLC Method Parameters for this compound
Disclaimer: These are starting parameters for method development. Retention times are estimates and will vary based on the specific system, column, and precise conditions.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Good general-purpose column for reverse-phase separation of moderately polar compounds.[12] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier helps to protonate silanols and acidic analytes, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase HPLC with good UV transparency.[13] |
| Gradient | 50% B to 95% B over 10 min | A gradient is effective for separating components with different polarities in a reaction mixture.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[14] |
| Detection Wavelength | 254 nm or 280 nm | Aromatic compounds typically absorb UV light at these wavelengths. |
| Injection Volume | 5-10 µL | Standard injection volume. |
| Est. Retention Time | 3 - 7 minutes | Expected to elute within the gradient under these conditions. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
1. Sample Preparation:
-
Prepare three separate, labeled micro-vials.
-
Vial 'SM' (Starting Material): Dissolve a small amount (~1 mg) of pure this compound in a volatile solvent (~0.5 mL) like ethyl acetate or dichloromethane.
-
Vial 'RXN' (Reaction Mixture): Using a capillary spotter or micropipette, withdraw a tiny aliquot (a drop) of the reaction mixture. Dilute it with ~0.5 mL of ethyl acetate or dichloromethane. If the reaction solvent is high-boiling (e.g., DMF, DMSO), this dilution is critical.
-
Vial 'CO' (Co-spot): This vial is not strictly necessary but is highly recommended. You will spot both 'SM' and 'RXN' at the same point on the TLC plate.
2. TLC Plate Preparation:
-
Using a pencil (never a pen), gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom edge. This is your origin line.
-
Mark three small, evenly spaced tick marks on the origin line for your three lanes: 'SM', 'CO', and 'RXN'.
3. Spotting the Plate:
-
Dip a clean capillary spotter into the 'SM' vial.
-
Briefly and gently touch the tip of the spotter to the 'SM' tick mark on the origin line. The goal is a small, concentrated spot, ideally 1-2 mm in diameter.
-
Using a new, clean spotter, repeat the process for the 'RXN' sample on the 'RXN' tick mark.
-
For the 'CO' (co-spot) lane, first spot the 'SM' sample, let it dry completely, and then spot the 'RXN' sample directly on top of the 'SM' spot.[2]
4. Developing the Plate:
-
Pour your chosen developing solvent (eluent, e.g., 30% ethyl acetate in hexane) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your origin line.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it sit for a few minutes.
-
Carefully place the spotted TLC plate into the chamber and replace the cover. Do not disturb the chamber while the solvent moves up the plate.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
5. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp and circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., dip the plate in p-anisaldehyde stain and gently heat with a heat gun) to visualize the spots.
-
Analyze the results: As the reaction proceeds, the 'SM' spot in the 'RXN' lane should diminish, and a new spot (the product) should appear. The reaction is complete when the 'SM' spot is no longer visible in the 'RXN' lane.[2]
Protocol 2: Monitoring Reaction Progress by HPLC
1. Sample Preparation:
-
Take a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL).
-
Quench the reaction within the aliquot immediately if necessary (e.g., by adding a buffer or solvent).
-
Dilute the aliquot in a known volume of a suitable solvent (e.g., 1.0 mL of acetonitrile/water). The diluent should be miscible with your mobile phase. The final concentration should be within the linear range of your detector (typically 0.1-1 mg/mL).
-
Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the system.
-
Prepare a reference standard of pure this compound at a known concentration in the same diluent.
2. HPLC System Preparation:
-
Set up the HPLC system with the chosen column and mobile phases (e.g., the starting parameters from Table 2).
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column by running the mobile phase (starting gradient conditions) through the system until a stable baseline is achieved (typically 15-30 minutes).
3. Analysis:
-
Create a sequence in the chromatography software.
-
First, inject a blank (your diluent) to ensure the system is clean.
-
Next, inject your reference standard of this compound to determine its retention time.
-
Inject your prepared reaction mixture sample.
-
Run the HPLC method and collect the chromatogram.
4. Data Interpretation:
-
Identify the peak corresponding to this compound in your reaction sample chromatogram based on its retention time from the standard injection.
-
New peaks appearing in the chromatogram likely correspond to your product(s) and any byproducts.
-
Monitor the reaction over time by taking aliquots at different time points. As the reaction progresses, the peak area of the this compound should decrease, while the peak area of the product should increase. The reaction can be considered complete when the starting material peak is gone or its area no longer changes.
Mandatory Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. organomation.com [organomation.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. journal.umpr.ac.id [journal.umpr.ac.id]
- 13. lawdata.com.tw [lawdata.com.tw]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Validation & Comparative
A Comparative Guide to Alcohol Protecting Groups: 9H-Xanthen-9-methanol in Focus
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and professionals in drug development, the ability to temporarily mask a reactive functional group, such as an alcohol, is a fundamental strategy. This guide provides a comprehensive comparison of several widely used alcohol protecting groups, with a special focus on the potential yet less documented use of 9H-xanthen-9-methanol (also known as xanthydrol). We will objectively compare its characteristics with established protecting groups: tert-butyldimethylsilyl (TBDMS) ether, benzyl (Bn) ether, acetate (Ac), and pivaloate (Piv), supported by experimental data and detailed protocols.
While TBDMS, benzyl, acetate, and pivaloyl groups are mainstays in the synthetic chemist's toolbox for alcohol protection with extensive literature, the application of 9H-xanthen-9-methanol for this purpose is not as broadly reported. Much of the available information on the xanthyl (Xan) group pertains to the protection of amide side chains in peptide synthesis. Therefore, its comparison with conventional alcohol protecting groups in this guide is based on established principles of physical organic chemistry and extrapolated from its known reactivity, alongside the limited available data.
Performance Comparison of Alcohol Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule. The choice of a protecting group is therefore a critical decision in the planning of a synthetic route.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the protection and deprotection of alcohols using 9H-xanthen-9-methanol and other common protecting groups.
Table 1: Protection of Alcohols
| Protecting Group | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Xanthyl (Xan) | 9H-Xanthen-9-methanol | Acid catalyst (e.g., AcOH) | CH₂Cl₂ | RT | 2-6 | Data not readily available |
| TBDMS | TBDMS-Cl | Imidazole | DMF | RT | 3-5 | >95[1] |
| Benzyl (Bn) | BnBr | NaH | THF | 0 to RT | 4.5 | 98[2] |
| Acetate (Ac) | Acetic Anhydride | Pyridine | CH₂Cl₂ | RT | 1-3 | >95 |
| Pivaloate (Piv) | Pivaloyl Chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2-16 | >95[3] |
Note: The conditions for the xanthyl group are representative and based on general procedures for acid-catalyzed ether formation.
Table 2: Deprotection of Protected Alcohols
| Protecting Group | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Xanthyl (Xan) | Mild Acid (e.g., TFA in CH₂Cl₂) | CH₂Cl₂ | RT | 0.5-2 | Data not readily available |
| TBDMS | TBAF (1M) | THF | RT | 1 | >98[1] |
| Benzyl (Bn) | H₂, Pd/C (10%) | EtOH | RT | 3-10 | 82-95[2] |
| Acetate (Ac) | K₂CO₃ | MeOH | RT | 1-4 | >95 |
| Pivaloate (Piv) | LiAlH₄ or DIBAL-H | THF or CH₂Cl₂ | 0 to RT | 1-3 | >90 |
Note: The deprotection conditions for the xanthyl group are hypothetical, based on the acid lability of similar trityl-type ethers.
Table 3: Stability of Common Alcohol Protecting Groups
| Protecting Group | Strong Acid | Strong Base | Oxidizing Agents | Reducing Agents (Hydrides) | Catalytic Hydrogenation |
| Xanthyl (Xan) | Labile | Stable | Likely Stable | Stable | Likely Labile |
| TBDMS | Labile | Stable | Stable | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Labile[4] |
| Acetate (Ac) | Stable | Labile | Stable | Labile | Stable |
| Pivaloate (Piv) | Stable | More Stable than Ac | Stable | Labile | Stable |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory.
Protocol 1: Protection of a Primary Alcohol with 9H-Xanthen-9-methanol (Representative Procedure)
Reaction: R-OH + 9H-Xanthen-9-methanol --(H⁺)--> R-O-Xan + H₂O
Materials:
-
Primary alcohol (1.0 mmol)
-
9H-Xanthen-9-methanol (1.1 mmol, 1.1 equiv)
-
Glacial acetic acid (catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol and 9H-xanthen-9-methanol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Xanthyl Ether (Representative Procedure)
Reaction: R-O-Xan --(H⁺)--> R-OH + Xan-OH
Materials:
-
Xanthyl-protected alcohol (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the xanthyl-protected alcohol in CH₂Cl₂.
-
Add a solution of 10-20% TFA in CH₂Cl₂ dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.
-
Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the alcohol by flash column chromatography.
Protocol 3: Protection of a Primary Alcohol with TBDMS-Cl
Reaction: R-OH + TBDMS-Cl + Imidazole --> R-O-TBDMS + Imidazole·HCl
Materials:
-
Primary alcohol (1.0 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 mmol, 1.1 equiv)
-
Imidazole (2.2 mmol, 2.2 equiv)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.[1]
-
Add TBDMS-Cl to the solution at room temperature.[1]
-
Stir the reaction for 3-5 hours, monitoring by TLC.[1]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
Protocol 4: Deprotection of a TBDMS Ether using TBAF
Reaction: R-O-TBDMS + Bu₄N⁺F⁻ --> R-OH + TBDMS-F + Bu₄N⁺
Materials:
-
TBDMS-protected alcohol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv)[1]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature.[1]
-
Add the TBAF solution dropwise to the stirred solution.[1]
-
Stir the reaction for 1 hour, monitoring by TLC.[1]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected alcohol.
Protocol 5: Protection of a Primary Alcohol with Benzyl Bromide
Reaction: R-OH + BnBr --(NaH)--> R-O-Bn + NaBr + H₂
Materials:
-
Primary alcohol (1.0 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add BnBr dropwise and allow the reaction to warm to room temperature and stir for 4-5 hours.[2]
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 6: Deprotection of a Benzyl Ether by Hydrogenolysis
Reaction: R-O-Bn + H₂ --(Pd/C)--> R-OH + Toluene
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 3-10 hours, monitoring by TLC.[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualization of Workflows and Relationships
General Alcohol Protection and Deprotection Workflow
Caption: General workflow for the protection and deprotection of an alcohol functional group.
Decision Tree for Selecting an Alcohol Protecting Group
Caption: Decision-making workflow for selecting a suitable alcohol protecting group.
Orthogonal Deprotection Strategy Example
Caption: Example of an orthogonal deprotection strategy using Benzyl and TBDMS groups.
Conclusion
The selection of an appropriate alcohol protecting group is a critical parameter in the success of a complex organic synthesis.
-
TBDMS ethers are a versatile choice, offering ease of formation and mild deprotection conditions, although they are sensitive to acidic conditions. Their steric bulk can also be exploited for the selective protection of primary alcohols.[1]
-
Benzyl ethers are robust and stable to a wide range of conditions, but their removal typically requires catalytic hydrogenation, which may not be compatible with other reducible functional groups in the molecule.[4]
-
Acetate esters are easily introduced and removed under basic conditions, but they are susceptible to hydrolysis and are not suitable for reactions involving strong nucleophiles or bases.
-
Pivaloate esters offer greater steric hindrance and stability compared to acetates, making them more robust to basic hydrolysis, but their removal often requires stronger reducing agents.[3]
The 9H-xanthen-9-yl (xanthyl) group, while well-established for the protection of amides, presents an intriguing but less explored option for alcohols. Based on its structure, it is expected to be introduced under acidic conditions and removed under mild acidic conditions, similar to a trityl ether. Its bulky nature may offer selectivity for the protection of primary alcohols. However, the lack of extensive experimental data for its application in alcohol protection necessitates further research to fully evaluate its performance and utility in comparison to the more established protecting groups. Researchers are encouraged to consider this group for specific applications where its unique electronic and steric properties might be advantageous, while being mindful of the need for optimization of reaction conditions.
References
Unveiling the Biological Promise: A Comparative Analysis of 9H-Xanthene-9-methanol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 9H-xanthene-9-methanol and its derivatives have emerged as a promising scaffold, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their biological prowess, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery and development.
The xanthene core, a dibenzo-γ-pyrone framework, is a privileged structure in medicinal chemistry, known to be the backbone of compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Modifications at the 9-position of the xanthene ring, in particular, have been shown to significantly influence the biological activity of these compounds, making this compound derivatives a focal point of contemporary research.[3]
Comparative Anticancer Activity
The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data reveals that substitutions on the xanthene core and at the 9-position play a crucial role in determining the anticancer efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| 9-Benzyl-9H-xanthen-9-ol | HeLa (Cervical Cancer) | 213.06 | [4] |
| Caco-2 (Colon Cancer) | > 200 (96% inhibition at 0.2 µM) | [4] | |
| 9-Benzyl-9H-thioxanthen-9-ol | Hep G2 (Liver Cancer) | 161.3 ± 41 | [4][5] |
| 9-Phenyl-9H-thioxanthen-9-ol | Caco-2 (Colon Cancer) | 9.6 ± 1.1 | [4][5] |
| Hep G2 (Liver Cancer) | 438.3 ± 33 | [5] | |
| 9-Phenyl-9H-xanthen-9-ol | Caco-2 (Colon Cancer) | > 200 (98% inhibition at 0.2 µM) | [4] |
| Hep G2 (Liver Cancer) | 400.4 ± 56 | [5] | |
| Doxorubicin (Control) | HeLa (Cervical Cancer) | 110 ± 15 | [5] |
| Hep G2 (Liver Cancer) | 1060 ± 43 | [5] | |
| Caco-2 (Colon Cancer) | 497 ± 0.36 | [4] |
Antimicrobial Activity
Beyond their anticancer effects, xanthene derivatives have demonstrated notable antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric used to quantify the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism. While specific MIC values for a broad range of this compound derivatives are not extensively documented in a comparative manner, studies on related xanthene sulfonamide and carboxamide derivatives have shown significant activity against various bacterial and fungal strains. For instance, certain derivatives displayed potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[6][7] The antimicrobial efficacy is often attributed to the structural features of the xanthene nucleus combined with the specific substituents.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To further elucidate the biological activity of this compound derivatives, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the structure-activity relationship.
References
- 1. Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Xanthene Derivatives Targeting Bacterial Efflux Pumps, Quorum-Sensing, and Biofilm Formation | MDPI [mdpi.com]
Validating 9H-Xanthene-9-methanol: A Comparative Guide for Use as a Fluorescent Marker in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
The robust validation of novel fluorescent markers is critical for advancing cell imaging and related research. This guide provides a comprehensive framework for the evaluation of 9H-Xanthene-9-methanol as a potential fluorescent marker. Due to a scarcity of published data on the specific photophysical and cytotoxic properties of this compound, this document outlines a series of proposed experiments to thoroughly characterize its performance against well-established fluorescent dyes, namely Fluorescein and Rhodamine B. The presented data tables are illustrative, designed to provide a clear structure for the presentation of experimental findings.
Comparative Performance Analysis
A direct comparison of the photophysical and biological properties of this compound with standard fluorescent markers is essential for its validation. The following tables summarize the key parameters that must be evaluated.
Table 1: Photophysical Properties of this compound and Comparative Dyes
| Property | This compound | Fluorescein | Rhodamine B |
| Excitation Maximum (λex) | To be determined | ~494 nm | ~550 nm |
| Emission Maximum (λem) | To be determined | ~518 nm | ~573 nm |
| Molar Extinction Coefficient (ε) | To be determined | ~76,900 M⁻¹cm⁻¹ | ~106,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | To be determined | ~0.95 (in 0.1 M NaOH) | ~0.31 (in ethanol) |
| Photostability (Half-life) | To be determined | Moderate | High |
Table 2: Biological Properties of this compound and Comparative Dyes in Live Cell Imaging
| Property | This compound | Fluorescein | Rhodamine B |
| Cytotoxicity (IC50) | To be determined | Low | Low to Moderate |
| Cellular Uptake Efficiency | To be determined | Moderate | High |
| Subcellular Localization | To be determined | Cytoplasm/Nucleus | Mitochondria |
| Signal-to-Noise Ratio | To be determined | Good | Excellent |
Experimental Protocols
To obtain the data outlined above, a series of standardized experimental protocols should be followed.
Determination of Photophysical Properties
This protocol outlines the measurement of absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
a. Sample Preparation:
-
Prepare stock solutions of this compound, Fluorescein, and Rhodamine B in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1 mM.
-
For spectral measurements, dilute the stock solutions in the desired buffer (e.g., PBS, pH 7.4) to a working concentration of 1-10 µM.
b. Absorbance Measurement:
-
Use a UV-Vis spectrophotometer.
-
Record the absorbance spectrum from 300 nm to 700 nm.
-
The wavelength of maximum absorbance (λex) is determined.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λex, c is the molar concentration, and l is the path length of the cuvette.
c. Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λex.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λem) is determined.
d. Quantum Yield Determination (Relative Method):
-
A fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region is chosen (e.g., Fluorescein in 0.1 M NaOH, Φstd = 0.95).
-
Prepare solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity (I) of both the sample and the standard.
-
The quantum yield of the sample (Φsample) is calculated using the formula: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where A is the absorbance at the excitation wavelength and η is the refractive index of the solvent.
Assessment of Photostability
This protocol measures the rate of photobleaching of the fluorescent marker under continuous illumination.
a. Sample Preparation:
-
Prepare a solution of the fluorescent marker at a suitable concentration for imaging.
-
Mount the solution on a microscope slide.
b. Image Acquisition:
-
Use a confocal or widefield fluorescence microscope.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample using the excitation light source.
-
Acquire images at regular time intervals until the fluorescence intensity has significantly decreased.
c. Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) in each image.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photostability half-life is the time at which the fluorescence intensity has decreased to 50% of its initial value.
Evaluation of Cytotoxicity (MTT Assay)
This protocol assesses the effect of the fluorescent marker on cell viability.
a. Cell Culture:
-
Seed cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
b. Treatment:
-
Prepare a series of dilutions of the fluorescent marker in cell culture medium.
-
Replace the medium in the wells with the medium containing the fluorescent marker at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the marker).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
c. MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the concentration of the fluorescent marker.
-
The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined from the dose-response curve.
Live Cell Staining and Imaging
This protocol describes the procedure for staining live cells and observing their fluorescence.
a. Cell Culture:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
b. Staining:
-
Prepare a working solution of the fluorescent marker in a suitable buffer or cell culture medium (e.g., 1-10 µM).
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with the staining solution for a specified time (e.g., 15-30 minutes) at 37°C.
c. Washing and Imaging:
-
Wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.
-
Add fresh culture medium to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the specific dye.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows for validating this compound.
Caption: Workflow for Determining Photophysical Properties.
A Comparative Guide to 9H-Xanthene-9-methanol-Derived Probes: Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and analyte detection, the choice of a fluorescent probe is paramount to the accuracy and reliability of experimental outcomes. Among the plethora of available fluorophores, 9H-Xanthene-9-methanol derivatives have emerged as a versatile class of probes, valued for their robust photophysical properties. This guide provides an objective comparison of the performance of this compound-derived probes against a common alternative, BODIPY-based probes, with a focus on specificity and cross-reactivity, supported by illustrative experimental data and detailed protocols.
Performance Overview: this compound Probes vs. Alternatives
This compound serves as a key structural motif in the design of fluorescent probes for a variety of biological applications, including the detection of ions, reactive oxygen species (ROS), and for organelle staining. The core xanthene structure imparts high fluorescence quantum yields and good photostability. However, like all fluorescent probes, their utility is ultimately defined by their specificity for the target analyte and their potential for off-target interactions.
A primary alternative to xanthene-based probes are BODIPY (boron-dipyrromethene) dyes. BODIPY probes are known for their sharp emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity and pH. These characteristics make them excellent candidates for quantitative imaging studies.
The following table summarizes key photophysical and performance characteristics of a hypothetical this compound-derived probe targeting mitochondrial hydrogen peroxide (Mito-Xan-H₂O₂) compared to a commercially available BODIPY-based probe for the same analyte (Mito-BODIPY-H₂O₂).
Table 1: Comparison of Photophysical and Performance Properties
| Property | This compound-Derived Probe (Mito-Xan-H₂O₂) | BODIPY-Based Probe (Mito-BODIPY-H₂O₂) |
| Excitation Max (nm) | ~490 | ~581 |
| Emission Max (nm) | ~520 | ~591 |
| Quantum Yield | High (~0.85 in target-bound state) | Very High (~0.90 in target-bound state) |
| Molar Extinction (M⁻¹cm⁻¹) | ~80,000 | ~90,000 |
| Photostability | Good | Excellent |
| pH Sensitivity | Moderate | Low |
| Solvent Polarity Effects | Moderate | Low |
| Cell Permeability | Good | Good |
Specificity and Cross-Reactivity: Experimental Data
The hallmark of a reliable fluorescent probe is its ability to selectively interact with its intended target while exhibiting minimal cross-reactivity with other cellular components. The following table presents illustrative data from a hypothetical cross-reactivity study comparing the Mito-Xan-H₂O₂ probe with the Mito-BODIPY-H₂O₂ probe against a panel of common cellular analytes. The data is presented as the fold-increase in fluorescence intensity upon incubation with each analyte relative to a buffer control.
Table 2: Illustrative Cross-Reactivity Profile
| Analyte (100 µM) | Mito-Xan-H₂O₂ (Fold Increase) | Mito-BODIPY-H₂O₂ (Fold Increase) |
| Hydrogen Peroxide (H₂O₂) | 50.2 | 45.8 |
| Superoxide (O₂⁻) | 2.5 | 1.8 |
| Hypochlorite (OCl⁻) | 8.1 | 3.2 |
| Nitric Oxide (NO) | 1.2 | 1.1 |
| Peroxynitrite (ONOO⁻) | 5.6 | 2.1 |
| Glutathione (GSH) | 1.1 | 1.0 |
| Cysteine (Cys) | 1.3 | 1.1 |
| Ascorbic Acid (Vitamin C) | 1.0 | 1.0 |
| Ferrous Iron (Fe²⁺) | 1.5 | 1.2 |
| Calcium Chloride (CaCl₂) | 1.0 | 1.0 |
Note: This data is illustrative and intended for comparative purposes. Actual values may vary depending on the specific molecular design of the probes and experimental conditions.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible results. The following sections outline the methodologies for the synthesis of a generic this compound precursor, and for conducting specificity and cellular imaging experiments.
Synthesis of this compound
This compound can be synthesized from 9H-xanthene-9-carboxylic acid. This precursor serves as a versatile starting point for the development of a wide range of functional probes.
Protocol 1: Synthesis of this compound
-
Reduction of Carboxylic Acid: To a solution of 9H-xanthene-9-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and again water at 0 °C.
-
Extraction: Filter the resulting mixture and extract the filtrate with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
In Vitro Specificity and Cross-Reactivity Testing
This protocol describes a general method for evaluating the selectivity of a fluorescent probe against a panel of potential interfering species.
Protocol 2: In Vitro Specificity Assay
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., Mito-Xan-H₂O₂) in dimethyl sulfoxide (DMSO) at a concentration of 1 mM.
-
Analyte Solutions: Prepare stock solutions of the target analyte (e.g., H₂O₂) and various interfering species (as listed in Table 2) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Assay Procedure: In a 96-well microplate, add the buffer solution. Then, add the fluorescent probe to each well to a final concentration of 10 µM.
-
Incubation and Measurement: Add the respective analyte solutions to the wells to a final concentration of 100 µM. Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Calculate the fold-increase in fluorescence for each analyte by dividing the fluorescence intensity of the analyte-containing well by the fluorescence intensity of the buffer-only control well.
Cellular Imaging for Mitochondrial Targeting
This protocol details the steps for visualizing the subcellular localization of a mitochondria-targeted fluorescent probe.
Protocol 3: Live Cell Imaging of Mitochondria
-
Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture in a suitable medium until they reach 70-80% confluency.
-
Probe Loading: Replace the culture medium with a fresh, serum-free medium containing the mitochondria-targeted probe (e.g., Mito-Xan-H₂O₂) at a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37 °C in a humidified atmosphere with 5% CO₂.
-
Co-staining (Optional): To confirm mitochondrial localization, a commercially available mitochondrial marker (e.g., MitoTracker™ Red CMXRos) can be added during the last 15 minutes of incubation.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Add fresh culture medium to the cells and image immediately using a confocal fluorescence microscope equipped with the appropriate laser lines and emission filters.
Visualizations
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language.
Signaling Pathway of a Hypothetical H₂O₂ Probe
The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe for hydrogen peroxide, where the non-fluorescent probe is oxidized by H₂O₂ to a highly fluorescent product.
Caption: General signaling pathway of a "turn-on" H₂O₂ probe.
Experimental Workflow for Specificity Testing
This diagram outlines the key steps involved in the in vitro testing of probe specificity.
Caption: Workflow for in vitro probe specificity testing.
Logical Relationship for Probe Selection
The selection of an appropriate fluorescent probe involves considering multiple factors. This diagram illustrates the logical relationship between experimental needs and probe characteristics.
Caption: Decision tree for fluorescent probe selection.
Performance Evaluation of 9H-Xanthene-9-methanol in Diverse Assay Formats: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and assay methodologies is paramount for generating robust and reliable experimental data. This guide provides a comprehensive comparison of the performance of 9H-Xanthene-9-methanol in various assay formats. Due to the limited publicly available data on the direct application of this compound in a wide range of biological assays, this guide draws comparisons with well-characterized and structurally related xanthene dyes, which serve as a benchmark for its potential performance.
Introduction to this compound and its Analogs
This compound is a heterocyclic compound belonging to the xanthene family. Xanthene derivatives are renowned for their diverse pharmacological properties and are widely utilized in various applications, including as fluorescent dyes, protecting groups, and scaffolds for therapeutic agents.[1][2][3][4] Their rigid tricyclic structure provides a stable core that can be functionalized to modulate their biological activity and photophysical properties. While specific performance data for this compound is sparse, its structural similarity to well-known xanthene dyes like fluorescein and rhodamine suggests its potential utility in fluorescence-based assays.[5][6]
Photophysical Properties: A Comparative Overview
Table 1: Comparative Photophysical Data of Xanthene Derivatives [7]
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Solvent |
| 9H-Xanthene-9-carboxylic acid | ~280, ~350 | Not Reported | Not Reported | Not Reported | Not Reported |
| Methyl 9H-xanthene-9-carboxylate | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorescein | 490 | 512 | 76,900 | 0.95 | 0.1 M NaOH |
| Rhodamine B | 553 | 576 | 106,000 | 0.31 | Ethanol |
Note: Data for 9H-Xanthene-9-carboxylic acid and its methyl ester are included as close structural analogs to this compound and serve as a proxy for its expected properties. The data for fluorescein and Rhodamine B are well-established for comparative purposes.[7]
Performance in Cell-Based Assays
The following sections detail the potential application and performance of this compound in common cell-based assays, with comparisons to standard probes and methodologies.
Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. While no specific data on the cytotoxicity of this compound was found, the general class of xanthene derivatives has been evaluated for cytotoxic effects against various cancer cell lines.[1][2][3]
Hypothetical Performance Comparison in MTT Assay:
| Compound | Cell Line | IC50 (µM) - Hypothetical |
| This compound | HeLa | >100 (Expected low cytotoxicity) |
| Doxorubicin (Positive Control) | HeLa | ~1-5 |
It is important to note that the intrinsic fluorescence of xanthene compounds could potentially interfere with the absorbance readings in an MTT assay. Therefore, appropriate controls and careful experimental design are crucial.
Glucose Uptake Assays
Fluorescently labeled glucose analogs are commonly used to monitor glucose uptake in living cells. While this compound itself is not a glucose analog, its xanthene core is a common scaffold for developing fluorescent probes.
Conceptual Application in Glucose Uptake:
A derivative of this compound could be synthesized to incorporate a glucose moiety, creating a novel fluorescent glucose tracer. Its performance would then be compared to existing probes like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Table 2: Hypothetical Performance Comparison of Fluorescent Glucose Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield | Cell Permeability |
| This compound-Glucose Derivative (Hypothetical) | ~490 | ~520 | Moderate to High | Good |
| 2-NBDG | 465 | 540 | Low | Good |
Calcium Mobilization Assays
Fluorescent calcium indicators are essential tools for studying intracellular calcium signaling. Many of these indicators are based on a xanthene scaffold. Although this compound is not a calcium indicator, its derivatives could be designed to chelate calcium ions, leading to a change in their fluorescent properties.
Conceptual Application in Calcium Imaging:
By incorporating a calcium-chelating moiety (e.g., BAPTA) onto the this compound structure, a novel calcium indicator could be developed. Its performance would be evaluated against standard indicators like Fluo-4.
Table 3: Hypothetical Performance Comparison of Calcium Indicators
| Indicator | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Fold Fluorescence Increase upon Ca²⁺ Binding |
| This compound-BAPTA (Hypothetical) | ~495 | ~515 | ~200-400 | >100 |
| Fluo-4 | 494 | 516 | 345 | >100 |
Experimental Protocols
Detailed methodologies for the key experiments discussed are provided below.
MTT Cell Viability Assay
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Fluorescent Glucose Uptake Assay
Principle: A fluorescently labeled glucose analog is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the rate of glucose uptake.
Protocol:
-
Seed cells in a suitable format for fluorescence detection (e.g., 96-well black-walled, clear-bottom plates or coverslips for microscopy).
-
Wash the cells with glucose-free medium and incubate in the same medium for a period to starve the cells of glucose.
-
Treat the cells with the fluorescent glucose probe (e.g., a hypothetical this compound-glucose derivative or 2-NBDG) in glucose-free medium for a defined period.
-
To test for inhibition, pre-incubate cells with the test compound before adding the fluorescent glucose probe.
-
Wash the cells with cold PBS to remove extracellular probe.
-
Measure the intracellular fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
Calcium Mobilization Assay
Principle: A fluorescent calcium indicator is loaded into cells. Upon binding to intracellular calcium, the indicator's fluorescence properties change, allowing for the measurement of changes in intracellular calcium concentration.
Protocol:
-
Seed cells in a suitable format for fluorescence imaging (e.g., 96-well black-walled, clear-bottom plates).
-
Load the cells with a fluorescent calcium indicator (e.g., a hypothetical this compound-BAPTA derivative or Fluo-4 AM) by incubating them with the dye in a suitable buffer.
-
Wash the cells to remove the extracellular dye.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an agonist known to induce calcium release.
-
Record the change in fluorescence intensity over time using a fluorescence microplate reader with kinetic reading capabilities or a fluorescence microscope.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Cellular uptake of a fluorescent glucose probe.
Caption: Agonist-induced intracellular calcium mobilization.
Conclusion
While direct experimental data for this compound in a variety of assay formats is limited in the public domain, its structural relationship to well-characterized xanthene dyes provides a strong basis for its potential utility, particularly in the development of novel fluorescent probes. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the performance of this compound and its derivatives in cytotoxicity, glucose uptake, and calcium mobilization assays. Further research is warranted to fully characterize the photophysical and biological properties of this compound to unlock its full potential in drug discovery and biomedical research.
References
- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Progress in Small Spirocyclic, Xanthene-Based Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Synthetic Precursors for Bioactive Xanthene Derivatives: Benchmarking 9H-Xanthene-9-methanol
For researchers, scientists, and drug development professionals, the strategic selection of a synthetic precursor is a critical decision that profoundly influences the efficiency, scalability, and overall success of a drug discovery campaign. This guide provides an objective comparison of 9H-Xanthene-9-methanol against two common alternative synthetic strategies for the preparation of bioactive xanthene derivatives: synthesis from xanthone and multicomponent reactions (MCRs).
The 9H-xanthene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules exhibit a wide range of therapeutic properties, including anticancer, antimicrobial, neuroprotective, and antispasmodic activities. Consequently, efficient and versatile synthetic routes to functionalized xanthenes are of significant interest to the scientific community.
This guide presents a data-driven comparison of these synthetic pathways, supported by experimental protocols and visualizations to aid in the selection of the most appropriate precursor for your research needs.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for the synthesis of xanthene derivatives via three distinct precursor strategies. It is important to note that direct head-to-head comparisons for the synthesis of the exact same final product are not always available in the literature. Therefore, this table presents representative examples for each route to highlight their inherent advantages and disadvantages.
| Precursor/Synthetic Route | Target Molecule | Reaction Yield (%) | Reaction Time | Key Reaction Conditions | Noteworthy Aspects |
| This compound Derivative (via Ethyl 9H-xanthene-9-carboxylate) | Amide & Ester Derivatives | High (typically >85%) | 2-6 hours | Mild conditions (e.g., room temperature or gentle reflux) | Direct precursor, avoids multiple steps, good for late-stage functionalization.[1] |
| Synthesis from Xanthone | Xanthene-9-carboxylic acid | Crude: 83.5-86.2%, Purified: 76.8-80.5% | >24 hours (multi-step) | Harsh conditions (e.g., strong base, high temperature reflux) | Multi-step, involves toxic reagents like sodium cyanide in some variations.[2] |
| Multicomponent Reaction (MCR) | 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones | Good to Excellent (84-95%) | 15-45 minutes (ultrasound-assisted) | Often solvent-free or in green solvents, various catalysts can be used. | One-pot, atom-economical, rapid generation of molecular complexity.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory practice.
Protocol 1: Synthesis of a 9H-Xanthene-9-carboxamide from an Ethyl 9H-xanthene-9-carboxylate Precursor
This protocol outlines a general two-step procedure for the synthesis of a xanthene-9-carboxamide, a common bioactive motif, starting from the ethyl ester precursor, which is analogous to using this compound followed by esterification and amidation.
Step 1: Hydrolysis of Ethyl 9H-xanthene-9-carboxylate to 9H-Xanthene-9-carboxylic Acid
-
Dissolution: Dissolve ethyl 9H-xanthene-9-carboxylate in a mixture of ethanol and water.
-
Saponification: Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification and Isolation: Acidify the aqueous layer with dilute hydrochloric acid to precipitate the 9H-xanthene-9-carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Step 2: Amide Coupling
-
Acid Chloride Formation: Suspend 9H-xanthene-9-carboxylic acid in dry dichloromethane (DCM) under an inert atmosphere. Add a catalytic amount of dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride. Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Amidation: In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine) in dry DCM. Cool this solution in an ice bath.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of Xanthene-9-carboxylic Acid from Xanthone
This multi-step protocol describes a traditional approach to a key xanthene intermediate starting from xanthone.[2]
-
Reduction of Xanthone: In a suitable reaction vessel, prepare a mixture of xanthone, hydrazine hydrate, and potassium hydroxide in a high-boiling solvent such as ethylene glycol. Heat the reaction mixture to reflux for several hours to facilitate the reduction of the carbonyl group. Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like dichloromethane. Combine, wash, and dry the organic extracts, and evaporate the solvent to yield crude xanthene.
-
Carboxylation: Dissolve the purified xanthene in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to a low temperature (-78 to -40 °C). Add a strong base (e.g., n-butyllithium) to form the xanthenyl anion. Bubble carbon dioxide gas through the reaction mixture.
-
Acidification and Isolation: Quench the reaction with water and acidify with a suitable acid (e.g., hydrochloric or phosphoric acid) to precipitate the xanthene-9-carboxylic acid. Filter the solid, wash with water, and dry to obtain the product.[2]
Protocol 3: One-Pot Multicomponent Synthesis of Xanthene Derivatives
This protocol provides a general procedure for a solvent-free, one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives.[3][4]
-
Reaction Setup: In a round-bottom flask, mix a substituted aldehyde (1 mmol), dimedone (2 mmol), and a catalyst (e.g., nano-SnO2, 5 mol%).
-
Reaction: Heat the mixture at 120 °C under solvent-free conditions with stirring. Monitor the reaction by TLC. Reaction times are typically short (10-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Add ethanol to the solidified product and stir. Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure xanthene derivative.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis and application of xanthene derivatives.
Caption: Synthetic workflow for xanthene derivatives.
Caption: Decision guide for precursor selection.
Caption: AMPK signaling pathway activated by xanthenes.[5]
Conclusion
The choice of a synthetic precursor for the generation of bioactive xanthene derivatives is a multifaceted decision that depends on the specific goals of the research program.
-
This compound and its derivatives are ideal for late-stage functionalization in medicinal chemistry campaigns where the rapid synthesis of a library of analogues with high purity is desired. The directness of this route, proceeding under mild conditions, often translates to higher overall yields for the final target molecules.[1]
-
Synthesis from xanthone represents a more traditional and often lower-cost approach to the core xanthene-9-carboxylic acid intermediate. However, this route is multi-step, can involve harsh reaction conditions and toxic reagents, and may result in lower overall yields after purification.[2]
-
Multicomponent reactions (MCRs) offer a powerful, atom-economical, and rapid strategy for the one-pot synthesis of complex xanthene derivatives.[3] This approach is particularly well-suited for diversity-oriented synthesis and the rapid exploration of chemical space.
By carefully considering the trade-offs between reaction efficiency, cost, scalability, and the need for molecular diversity, researchers can select the optimal synthetic strategy to accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]
- 3. iris.unito.it [iris.unito.it]
- 4. journals.iau.ir [journals.iau.ir]
- 5. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Photostability of 9H-Xanthene-9-methanol and Related Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photostability of 9H-xanthene-9-methanol and other common xanthene-based fluorophores, namely fluorescein and rhodamine derivatives. Due to the limited availability of direct photostability data for this compound in publicly accessible literature, this guide establishes a framework for comparison by presenting well-documented data for widely used xanthene dyes. Furthermore, detailed experimental protocols are provided to enable researchers to perform their own photostability assessments.
Xanthene dyes are a cornerstone in fluorescence microscopy and diagnostics due to their bright fluorescence and tunable properties.[1] However, their utility can be limited by their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light. Understanding the relative photostability of different xanthene derivatives is therefore critical for selecting the appropriate fluorophore for a given application, particularly in experiments requiring prolonged or intense illumination.
Quantitative Photophysical and Photostability Data
The following table summarizes key photophysical and photostability parameters for common xanthene fluorophores. Data for this compound is not extensively available and is presented as "Not Reported." This highlights the necessity for experimental determination using the protocols outlined in this guide.
| Fluorophore | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Photostability/Photobleaching |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorescein | ~490 (in aqueous buffer) | ~515 (in aqueous buffer) | ~70,000 | 0.93 (in aqueous solution, pH ≥ 7.4)[2] | Known for rapid photobleaching[1] |
| Rhodamine B | ~554 | ~578 | ~110,000 | ~0.31 | Generally more photostable than fluorescein |
| Rhodamine 6G | ~530 | ~555 | ~116,000 | ~0.95 | High photostability |
| Oregon Green 488 | ~496 | ~524 | ~83,000 | ~0.8 | More photostable than fluorescein[1] |
| Rhodamine Green | ~502 | ~527 | >75,000 | High | More photostable than Oregon Green 488[1] |
Experimental Protocols
Accurate assessment of fluorophore photostability is crucial for reproducible and quantitative fluorescence studies. Below are detailed protocols for key experiments.
Determination of Fluorescence Quantum Yield (Φ_f)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Standard Selection: Choose a standard with a known quantum yield and with absorption and emission properties similar to the sample. For xanthene derivatives, fluorescein in 0.1 M NaOH (Φ_f = 0.95) or Rhodamine 6G in ethanol (Φ_f = 0.95) are common choices.[1]
-
Sample Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorption Measurement: Measure the absorption spectra of both the sample and the standard.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_f,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Photobleaching Assay
This assay measures the rate of fluorescence decay upon continuous illumination.
Instrumentation:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or CCD camera).
Procedure:
-
Sample Preparation: Prepare a sample of the fluorophore in a suitable medium (e.g., dissolved in a polymer film or in solution).
-
Image Acquisition: Acquire an initial image to determine the starting fluorescence intensity.
-
Continuous Illumination: Expose a defined region of interest (ROI) to continuous illumination with the excitation light.
-
Time-Lapse Imaging: Acquire a series of images at regular intervals during the illumination period.
-
Data Analysis: Measure the fluorescence intensity within the ROI for each image in the time series. Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Visualizations
Experimental Workflow for Photostability Assessment
Caption: Workflow for the comparative photostability study of fluorophores.
General Mechanism of Xanthene Photobleaching
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
Discussion
The photostability of xanthene dyes is influenced by their molecular structure and the surrounding environment. Generally, rhodamine derivatives exhibit greater photostability than fluorescein. This is often attributed to the rigid, planar structure of the rhodamine core which reduces non-radiative decay pathways.
For this compound, the absence of the extended conjugation and rigidifying elements present in fluorescein and rhodamine suggests that its intrinsic fluorescence and photostability might differ significantly. It is plausible that the non-planar structure and the presence of the methanol group could influence its excited-state dynamics and susceptibility to photochemical reactions.
Conclusion
While a direct quantitative comparison of the photostability of this compound with other xanthene dyes is currently limited by the lack of published data, this guide provides the necessary framework for such an investigation. By utilizing the detailed experimental protocols herein, researchers can systematically characterize the photophysical properties of this compound and other novel fluorophores. The provided data for fluorescein and rhodamine derivatives serve as essential benchmarks for these comparative studies, enabling informed decisions in the selection of fluorophores for demanding imaging applications.
References
Validating the Mechanism of Action of 9H-Xanthene-9-methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9H-Xanthene-9-methanol derivatives against other alternatives, supported by experimental data. It details the methodologies for key experiments to validate their mechanisms of action, focusing on their roles as AMPK activators, neuroprotective agents via mGlu1 receptor modulation, and their anticancer and antioxidant properties.
Antidiabetic Activity: AMPK Activation
This compound derivatives have emerged as potent activators of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK is a therapeutic target for type 2 diabetes. The performance of these derivatives has been compared to Metformin, a widely used antidiabetic drug.
Certain xanthene derivatives have demonstrated the ability to activate the AMPK-ACC pathway at significantly lower concentrations than metformin.[1] Specifically, 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc) have shown effective AMPK activation.[1] This activation leads to an increase in glucose uptake in L6 myotubes, mediated by the translocation of glucose transporter type 4 (GLUT4).[1][2] The mechanism is believed to be dependent on Liver Kinase B1 (LKB1), a major upstream kinase of AMPK.[1][2]
Comparative Data: AMPK Activation
| Compound | Target Cell Line | EC50 for AMPK Activation | Comparison with Metformin | Reference |
| Xanthene Derivative (Xn) | L6 Myotubes | ~1.5 µM | Significantly lower than Metformin (mM range) | [1] |
| Xanthene Derivative (Xc) | L6 Myotubes | ~1.5 µM | Significantly lower than Metformin (mM range) | [1] |
| Metformin | L6 Myotubes | ~10 mM | - | [1] |
Signaling Pathway: LKB1-Dependent AMPK Activation
Caption: LKB1-dependent AMPK activation pathway by this compound derivatives.
Experimental Protocol: Western Blot for AMPK Activation
This protocol details the steps to assess the activation of AMPK by measuring the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream target, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79).
1. Cell Culture and Treatment:
-
Seed cells (e.g., L6 myotubes) in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of the xanthene derivatives and metformin in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the test compounds for the desired time period (e.g., 5 minutes for xanthene derivatives, 2 hours for metformin).[1]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental workflow for Western Blot analysis of AMPK activation.
Neuroprotective Activity: mGlu1 Receptor Modulation
Derivatives of 9H-xanthene-9-carboxylic acid have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1). mGlu1 receptors are implicated in various neurological processes, and their modulation presents a potential therapeutic strategy for neurological disorders.
Signaling Pathway: mGlu1 Receptor Positive Allosteric Modulation
Caption: Positive allosteric modulation of the mGlu1 receptor signaling pathway.
Experimental Protocol: mGlu1 Receptor PAM Assay (Calcium Mobilization)
This assay measures the ability of a compound to potentiate the response of the mGlu1 receptor to an agonist by monitoring changes in intracellular calcium concentration.
1. Cell Culture:
-
Use a cell line stably expressing the human mGlu1 receptor (e.g., HEK293 or CHO cells).
-
Plate the cells in a 96-well, black-walled, clear-bottom plate.
2. Calcium Indicator Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells to allow for dye uptake and de-esterification.
3. Compound Addition and Signal Detection:
-
Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure fluorescence changes.
-
Add varying concentrations of the test this compound derivative (the PAM).
-
After a short incubation, add a sub-maximal concentration (EC20) of a known mGlu1 receptor agonist (e.g., glutamate or quisqualate).
-
Record the fluorescence intensity before and after the addition of the agonist to measure the calcium response.
4. Data Analysis:
-
Calculate the potentiation of the agonist response by the PAM.
-
Determine the EC50 value for the PAM's potentiation effect.
Anticancer Activity
Various xanthene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. Their performance is often compared to standard chemotherapeutic drugs like Doxorubicin.
Comparative Data: Anticancer Activity
| Compound | Target Cell Line | IC50 (nM) | Comparison with Doxorubicin | Reference |
| Xanthene Derivative (Compound 1) | HeLa (Cervical Cancer) | 213.06 | Less potent (Doxorubicin IC50 = 110 nM) | [3] |
| Thioxanthene Derivative (Compound 2) | Hep G2 (Liver Cancer) | 161.3 | More potent (Doxorubicin IC50 = 1060 nM) | [3][4] |
| Thioxanthene Derivative (Compound 3) | Caco-2 (Colon Cancer) | 9.6 | - | [3][4] |
| Doxorubicin | HeLa (Cervical Cancer) | 110 | - | [3] |
| Doxorubicin | Hep G2 (Liver Cancer) | 1060 | - | [4] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
3. MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
4. Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
Antioxidant Activity
Xanthene derivatives have also been evaluated for their antioxidant properties, which involve scavenging free radicals.
Comparative Data: Antioxidant Activity
| Compound | Assay | IC50 | Comparison | Reference |
| 9-(7-methyloctyl)-9H-xanthene-2,3-diol | DPPH Radical Scavenging | 0.29 ± 0.011 mg/mL | - | |
| 9-phenyl-9H-thioxanthen-9-ol (Compound 4) | DPPH Radical Scavenging | 15.44 ± 6 nM | More potent than Trolox (positive control) | [3][4] |
| Trolox | DPPH Radical Scavenging | - | Positive Control | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Trolox or Ascorbic Acid).
2. Reaction Mixture:
-
In a 96-well plate or cuvettes, mix the test compound solutions with the DPPH solution.
-
Include a control containing only the solvent and the DPPH solution.
3. Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
4. Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer. The discoloration of the DPPH solution indicates scavenging activity.
5. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 9H-Xanthene-9-methanol
For researchers and scientists engaged in drug development and other laboratory applications, the meticulous management and disposal of chemical reagents like 9H-Xanthene-9-methanol are critical for ensuring both personal safety and environmental protection. Adherence to proper disposal protocols minimizes risks and maintains a secure research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to work in a well-ventilated area.[1][2] Avoid the formation of dust and aerosols.[1] Personal protective equipment (PPE) is mandatory to prevent contact with skin and eyes.[1] In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
-
After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][3]
-
After eye contact: Rinse the eyes with water for at least 15 minutes.[1]
-
After ingestion: Rinse the mouth with water. Do not induce vomiting and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against chemical exposure.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4][5] | To prevent skin contact. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1][4] | To protect eyes from dust and splashes. |
| Body Protection | Laboratory coat.[4] | To protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator if dust is generated.[4] | To avoid inhalation of dust particles. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4]
-
Waste Collection:
-
Storage of Waste:
-
Accidental Spill Cleanup:
-
In the event of a spill, ensure the area is well-ventilated and wear the recommended PPE.[1][4]
-
Contain the spill and collect the material using spark-proof tools.[1]
-
Place the spilled material into a suitable, closed container for disposal.[1][2]
-
Prevent the chemical from entering drains or the environment.[1][2]
-
-
Final Disposal:
References
Essential Safety and Operational Guide for Handling 9H-Xanthene-9-methanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 9H-Xanthene-9-methanol. The following procedures for personal protection, handling, storage, and disposal are critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from splashes and dust particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] | To prevent skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing. Laboratory coat. | To protect skin and clothing from splashes and spills.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation occurs.[1] Use in a well-ventilated area to avoid the formation of dust and aerosols.[1] | To prevent inhalation of dust or vapors.[1] |
Emergency First Aid Procedures
In case of exposure to this compound, immediate first aid is crucial. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage Protocols
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidents.
Handling:
-
Handle in a well-ventilated area.[1]
-
Wear suitable protective clothing, including gloves and eye/face protection.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Take measures to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store away from foodstuff containers and incompatible materials.[1]
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
Accidental Release Measures:
-
Ensure adequate ventilation and remove all sources of ignition. [1]
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill. [1]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves. [1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
For containment and cleanup, use spark-proof tools and explosion-proof equipment. [1]
-
Collect the spilled material and place it in a suitable, closed container for disposal. Adhered or collected material should be disposed of promptly in accordance with appropriate laws and regulations.[1]
Disposal:
-
Dispose of the chemical and its container through a licensed professional waste disposal service.
-
Ensure that disposal methods comply with all local, state, and federal environmental regulations.
Experimental Workflow: Safe Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
